4-(2-Methyl-2-propenyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMZPPSIMZAULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631015 | |
| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168194-08-9 | |
| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-2-propenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2-methyl-2-propenyl)benzoic acid, a valuable intermediate in organic synthesis and drug discovery. The primary methodologies discussed are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate understanding and replication by researchers in the field.
Introduction
This compound is a bifunctional molecule incorporating a carboxylic acid and a reactive isobutenyl group. This unique combination of functionalities makes it an attractive building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers. The carboxylic acid moiety allows for various transformations such as esterification and amidation, while the double bond of the isobutenyl group can participate in addition reactions and polymerizations. This guide will focus on two of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis to construct this target molecule.
Synthetic Strategies
Two primary synthetic strategies have been identified as highly effective for the preparation of this compound: the Suzuki-Miyaura cross-coupling and the Grignard reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of 4-bromobenzoic acid with an isobutenylboronic acid derivative. This method is favored for its mild reaction conditions and high functional group tolerance.
A logical workflow for this synthesis is depicted below:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 4-(2-Methyl-2-propenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound (also known as 4-(2-methylprop-2-enyl)benzoic acid or 4-isobutenylbenzoic acid). The document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. A detailed experimental protocol for a plausible synthetic route via Suzuki-Miyaura coupling is presented. Furthermore, this guide explores the potential biological activity of this compound as a Histone Deacetylase (HDAC) inhibitor, a promising area for cancer therapeutic development. A proposed signaling pathway and an experimental workflow are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Physicochemical Properties
This compound is an aromatic carboxylic acid. Its core structure consists of a benzoic acid moiety substituted at the para-position with a 2-methyl-2-propenyl group.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-Methylprop-2-enyl)benzoic acid | - |
| Synonyms | 4-(2-Methylallyl)benzoic acid, 4-Isobutenylbenzoic acid | - |
| CAS Number | 168194-08-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Boiling Point | 301 °C at 760 mmHg | [1] |
| Flash Point | 141.3 °C | [1] |
| Density | 1.083 g/cm³ | [1] |
| pKa | ~4.2 (Predicted, based on benzoic acid) | [2] |
| Melting Point | Not experimentally determined. | - |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane. | - |
Spectroscopic Properties (Predicted)
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.2-8.1 ppm. Vinyl Proton: A singlet around δ 4.8-5.0 ppm. Allylic Protons: A singlet around δ 3.4-3.6 ppm. Methyl Protons: A singlet around δ 1.7-1.9 ppm. Carboxylic Acid Proton: A broad singlet above δ 10 ppm. |
| ¹³C NMR | Carbonyl Carbon: δ 170-175 ppm. Aromatic Carbons: Peaks between δ 125-150 ppm. Quaternary Alkene Carbon: δ 140-145 ppm. Terminal Alkene Carbon (CH₂): δ 110-115 ppm. Allylic Carbon (CH₂): δ 40-45 ppm. Methyl Carbon: δ 20-25 ppm. |
| IR (Infrared) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1680-1710 cm⁻¹. C=C Stretch (Alkene): Medium absorption around 1640-1680 cm⁻¹. C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 176. Key Fragments: Loss of -OH (m/z = 159), Loss of -COOH (m/z = 131), Tropylium ion (m/z = 91). |
Synthesis and Experimental Protocols
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura coupling reactions involving aryl halides and organoboron compounds.[3][4][5]
Materials:
-
4-Bromobenzoic acid
-
2-Methyl-2-propenylboronic acid pinacol ester
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 2-methyl-2-propenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Potential Biological Activity and Signaling Pathway
While direct biological studies on this compound are limited, the broader class of benzoic acid derivatives has garnered significant interest for its potential as anticancer agents through the inhibition of Histone Deacetylases (HDACs).[6][7][8][9]
HDAC Inhibition: A Plausible Mechanism of Action
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8][9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[7][10] By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the re-expression of these tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12]
The structure of this compound, with its carboxylic acid group, is consistent with the general pharmacophore of many known HDAC inhibitors, where the carboxylic acid can act as a zinc-binding group within the active site of the enzyme. The 2-methyl-2-propenyl substituent may influence the compound's binding affinity and selectivity for different HDAC isoforms.
Proposed Signaling Pathway for HDAC Inhibition
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anticancer effects via HDAC inhibition.
Experimental Workflow for Evaluating HDAC Inhibitory Activity
The following diagram outlines a typical experimental workflow to assess the HDAC inhibitory activity of this compound and its downstream cellular effects.
Conclusion
This compound is a compound with well-defined chemical and physical properties that can be reliably synthesized. While direct experimental data on its biological activity is sparse, its structural similarity to known HDAC inhibitors suggests a promising avenue for investigation in the context of cancer therapeutics. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related compounds.
References
- 1. echemi.com [echemi.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy [mdpi.com]
- 11. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgtlive.com [cgtlive.com]
Technical Note: Spectroscopic Data for 4-(2-Methyl-2-propenyl)benzoic acid
A comprehensive search for experimental spectroscopic data for 4-(2-Methyl-2-propenyl)benzoic acid (CAS No. 168194-08-9) has been conducted. The search included scientific literature databases, chemical compound repositories, and spectroscopic data collections. Unfortunately, no specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, or UV-Vis) for this compound could be located.
Consequently, the core requirements of this technical guide—namely, the presentation of quantitative spectroscopic data in structured tables and the provision of detailed experimental protocols for its acquisition—cannot be fulfilled at this time. The creation of visualizations based on experimental workflows is also not possible due to the absence of published experimental procedures for this specific molecule.
For researchers and drug development professionals interested in this compound, the following sections provide a theoretical overview of the expected spectroscopic characteristics based on the analysis of structurally similar compounds. This information is intended to serve as a preliminary guide for the characterization of this compound should it be synthesized or become available for analysis.
Predicted Spectroscopic Characteristics
The structure of this compound combines the features of a para-substituted benzoic acid and an isobutenyl group. The expected spectroscopic data would reflect the contributions of both moieties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, the allylic protons, and the carboxylic acid proton.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Vinyl Protons: Two singlets (or narrow multiplets) in the vinyl region (typically δ 4.5-5.5 ppm) corresponding to the two protons on the terminal double bond of the isobutenyl group.
-
Allylic Protons: A singlet in the allylic region (typically δ 3.0-3.5 ppm) for the two protons of the methylene group attached to the benzene ring.
-
Methyl Protons: A singlet around δ 1.5-2.0 ppm for the three protons of the methyl group on the double bond.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for the carboxyl carbon, the aromatic carbons, and the carbons of the isobutenyl group.
-
Carboxyl Carbon: A signal in the downfield region (typically δ 165-180 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The quaternary carbons would likely have different intensities compared to the protonated carbons.
-
Olefinic Carbons: Two signals in the olefinic region (typically δ 110-150 ppm) for the two sp² hybridized carbons of the double bond.
-
Allylic Carbon: A signal for the methylene carbon attached to the aromatic ring.
-
Methyl Carbon: A signal in the aliphatic region for the methyl carbon.
-
2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions.
-
C-H Stretch (Aromatic and Alkene): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Alkyl): Absorptions below 3000 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.
3. Mass Spectrometry (MS)
In a mass spectrum (e.g., using electron ionization), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the cleavage of the allylic bond, and rearrangements of the propenyl side chain.
Experimental Workflow for Spectroscopic Analysis
While no specific protocol for this compound is available, a general workflow for acquiring the spectroscopic data for a novel benzoic acid derivative would be as follows. This workflow is presented as a conceptual guide.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
While a detailed technical guide with specific quantitative data for this compound cannot be provided due to the lack of available experimental data, the theoretical spectroscopic characteristics outlined above can serve as a useful reference for researchers working with this or structurally related compounds. Further research involving the synthesis and characterization of this molecule is required to generate the experimental data necessary for a comprehensive spectroscopic analysis.
Technical Guide: Acidity of 4-(2-Methyl-2-propenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Acidity of Substituted Benzoic Acids
The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug development, influencing properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). The pKa of benzoic acid is significantly affected by the electronic properties of substituents on the aromatic ring.
The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying these effects.[1] In this relationship, K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of benzoic acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant.[1]
The substituent in the title compound, a 4-(2-methyl-2-propenyl) group (also known as a 2-methylallyl group), is located at the para position. Alkyl groups are generally considered electron-donating through an inductive effect. This electron-donating nature increases the electron density on the carboxylate anion, making it less stable and thereby decreasing the acidity of the parent acid. Consequently, 4-(2-Methyl-2-propenyl)benzoic acid is expected to be a weaker acid than unsubstituted benzoic acid, exhibiting a pKa value greater than 4.20.[2]
Data Presentation: pKa of Benzoic Acid and Structurally Related Analogs
To estimate the pKa of this compound, it is useful to compare it with benzoic acid and other para-alkyl-substituted benzoic acids. The data clearly shows that para-alkyl substituents decrease the acidity (increase the pKa) relative to benzoic acid.
| Compound Name | Structure | pKa Value (in water at 25°C) |
| Benzoic Acid | C₆H₅COOH | 4.20[2][3][4] |
| 4-Methylbenzoic Acid (p-Toluic Acid) | 4-(CH₃)C₆H₄COOH | 4.37 |
| 4-Ethylbenzoic Acid | 4-(CH₃CH₂)C₆H₄COOH | 4.35[5] |
| 4-Isopropylbenzoic Acid | 4-((CH₃)₂CH)C₆H₄COOH | 4.35[6][7] |
| 4-tert-Butylbenzoic Acid | 4-((CH₃)₃C)C₆H₄COOH | 4.38[8][9] |
| This compound | 4-(CH₂=C(CH₃)CH₂)C₆H₄COOH | Not Experimentally Determined (Predicted > 4.20) |
Experimental Protocols for pKa Determination
Given the absence of a literature value, the following sections provide detailed experimental protocols for the determination of the pKa of this compound.
Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination.[10][11] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is the pH at the half-equivalence point.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette (Class A)
-
Beakers and volumetric flasks
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed to remove CO₂)
-
Organic co-solvent (e.g., methanol or ethanol) if solubility is low
Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[12]
-
If the compound has low aqueous solubility, dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol) before diluting with deionized water. The final co-solvent percentage should be kept low and consistent across all measurements.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[13]
-
-
Titration Setup:
-
Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Purge the solution with nitrogen gas to prevent interference from atmospheric CO₂.[13]
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Procedure:
-
If desired, initially acidify the solution to a pH of ~2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[12]
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH reaches approximately 12 to ensure the full titration curve is captured.[12]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) versus V.
-
The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.
-
The pKa is the pH value of the solution at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[13]
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis absorbance spectrum upon ionization.[10]
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Matched quartz cuvettes
-
Calibrated pH meter
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 6). Buffers should have a constant ionic strength (e.g., 0.1 M, adjusted with KCl).[14]
-
Stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).[14]
Protocol:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).[14]
-
Prepare a series of buffer solutions with precisely known pH values (e.g., in 0.2 pH unit increments) covering a range of at least ±1.5 pH units around the estimated pKa.
-
-
Spectral Acquisition:
-
Determine the optimal wavelength(s) for analysis by recording the full UV-Vis spectrum (e.g., 210-400 nm) of the compound in a highly acidic solution (e.g., pH 2, fully protonated form) and a highly basic solution (e.g., pH 8, fully deprotonated form).[14] Identify the wavelength(s) of maximum absorbance difference between the two forms.
-
For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to the buffer in a cuvette to achieve a final concentration that gives an absorbance in the optimal range (0.2-1.0 AU).[14]
-
Measure the absorbance of each sample at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aₐ - A)] where:
-
A is the absorbance at a given pH.
-
Aᵢ is the absorbance of the fully ionized (deprotonated) species.
-
Aₐ is the absorbance of the fully un-ionized (protonated) species.
-
-
A plot of log[(A - Aᵢ) / (Aₐ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.
-
Mandatory Visualizations
The following diagrams illustrate the chemical equilibrium and a generalized workflow for the experimental determination of the pKa value.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. global.oup.com [global.oup.com]
- 4. Benzoic acids [stenutz.eu]
- 5. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Isopropylbenzoic acid CAS#: 536-66-3 [m.chemicalbook.com]
- 8. 4-tert-Butylbenzoic acid CAS#: 98-73-7 [m.chemicalbook.com]
- 9. 4-tert-Butylbenzoesäure | 98-73-7 [m.chemicalbook.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Poly(4-(2-Methyl-2-propenyl)benzoic acid) in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-(2-methyl-2-propenyl)benzoic acid) is a functional polymer with significant potential in materials science. Its unique molecular structure, featuring a polymerizable isobutenyl group and a reactive carboxylic acid moiety on a stable benzoic acid backbone, offers a versatile platform for the development of advanced materials. The presence of the carboxylic acid group allows for further functionalization, such as esterification and amidation, while the isobutenyl group provides a means for polymerization and grafting onto other polymer structures.[1] This duality makes it a promising candidate for applications ranging from surface modification to drug delivery systems. The electron-donating nature of the 2-methyl-2-propenyl group influences the acidity of the carboxylic acid, which in turn affects its reactivity and interactions in various systems.[1]
This document provides an overview of potential applications, detailed experimental protocols derived from analogous systems, and expected material properties for poly(this compound).
Potential Applications
The unique characteristics of poly(this compound) suggest its utility in several areas of materials science:
-
Surface Modification: The polymer can be grafted onto surfaces to alter their properties. For instance, grafting it onto a hydrophobic surface like polyethylene could increase its hydrophilicity and render it suitable for printing or as a carrier for polar substances.[2]
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, offering a potential platform for controlled release. The polymer's properties could be tuned to respond to specific stimuli, such as pH, for targeted drug delivery. While direct studies are unavailable, research on similar systems like poly(N-isopropylacrylamide) matrices for benzoic acid release provides a conceptual basis.[3]
-
Functional Coatings: The polymer can be used to create coatings with specific functionalities. For example, it could be used to create biocompatible coatings for medical implants or as a component in stimuli-responsive hydrogels. The principles of using functional polymers like poly(2-isopropenyl-2-oxazoline) for such applications can be adapted.[4]
-
Nanocomposites: The polymer can be incorporated into nanocomposites to enhance their properties. For instance, it could be used to functionalize nanoparticles for improved dispersion in a polymer matrix or for targeted delivery applications.
Quantitative Data Summary
Due to the limited availability of experimental data specifically for poly(this compound), the following table presents expected properties based on data from analogous polymer systems, such as polystyrene-block-poly(vinylbenzoic acid) and other functional polymers. These values should be considered as illustrative estimates.
| Property | Expected Value/Range | Analytical Method | Reference System |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) | Polystyrene-block-poly(vinylbenzoic acid)[5] |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) | Polystyrene-block-poly(vinylbenzoic acid)[5] |
| Glass Transition Temperature (Tg) | 100 - 150 °C | Differential Scanning Calorimetry (DSC) | Polystyrene-block-poly(vinylbenzoic acid)[5] |
| Water Contact Angle (on film) | 60 - 80° (unmodified) | Contact Angle Goniometry | Polyethylene grafted with benzoic acid[2] |
| Drug Loading Capacity (e.g., Doxorubicin) | 5 - 15 wt% | UV-Vis Spectroscopy | Poly(ester) nanoparticles[6] |
Experimental Protocols
The following are detailed methodologies for the synthesis of the monomer and the polymer, as well as a protocol for surface modification. These protocols are adapted from established procedures for similar compounds.
Protocol 1: Synthesis of this compound (Monomer)
This protocol is a hypothetical adaptation based on common organic synthesis techniques for creating benzoic acid derivatives.
Materials:
-
4-Bromobenzoic acid
-
2-Methyl-2-propenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent), 2-methyl-2-propenylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents) in a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Polymerization of this compound
This protocol describes a free radical polymerization of the synthesized monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the monomer in anhydrous DMF in a Schlenk flask.
-
Add AIBN (0.01 equivalents relative to the monomer).
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C and stir under an inert atmosphere for 24 hours.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Filter the precipitate and wash with diethyl ether.
-
Dry the polymer in a vacuum oven at 40°C overnight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and FTIR and NMR for structural confirmation.
Protocol 3: Surface Modification of Polyethylene Film
This protocol is adapted from a method for grafting benzoic acid onto a polyethylene surface.[2]
Materials:
-
Polyethylene (PE) film
-
Poly(this compound)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Amino-functionalized polyethylene film (pre-treated with an amino-silane)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activate the carboxylic acid groups of the polymer by dissolving poly(this compound) in anhydrous DCM.
-
Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 1 hour at room temperature.
-
Immerse the amino-functionalized PE film in the activated polymer solution.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle agitation.
-
Remove the film and wash it extensively with DCM, ethanol, and water to remove any unreacted polymer and coupling agents.
-
Dry the surface-modified PE film under a stream of nitrogen.
-
Characterize the modified surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the grafted polymer and contact angle measurements to assess the change in hydrophilicity.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and application of poly(this compound).
Caption: Workflow for the synthesis of poly(this compound).
Caption: Potential application pathways for poly(this compound).
References
- 1. This compound | 168194-08-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Release kinetics of benzoic acid and its sodium salt from a series of poly(N-isopropylacrylamide) matrices with various percentage crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Polymer Coassembly Supraparticles as a Polyester-Based Drug Delivery Carrier with Ultrahigh Colloidal Stability and Drug Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Benzoic Acid Derivatives in Hydrogel Synthesis
To the Valued Researchers, Scientists, and Drug Development Professionals,
Extensive research into the synthesis and application of hydrogels utilizing 4-(2-Methyl-2-propenyl)benzoic acid , also known as 4-isopropenylbenzoic acid , has revealed a significant gap in the current scientific literature. At present, there are no available publications detailing the specific polymerization of this monomer to form hydrogels or its subsequent application in areas such as drug delivery.
While the broader class of benzoic acid-containing polymers and vinylbenzoic acid derivatives has been explored for various applications, including the development of stimuli-responsive materials, specific experimental protocols, quantitative data on mechanical properties, and detailed characterization for hydrogels based on this compound are not documented.
This lack of specific data prevents the creation of the detailed Application Notes and Protocols as initially requested. The generation of such a document would require foundational research to first establish and characterize a hydrogel system based on this monomer.
We are committed to providing accurate and data-supported information. Therefore, instead of providing speculative or generalized content, we must conclude that the requested detailed protocols and application notes for hydrogels synthesized from this compound cannot be generated at this time.
We recommend researchers interested in this specific monomer to consider undertaking foundational studies to explore its polymerization behavior, the properties of the resulting hydrogels, and its potential for applications in drug delivery and other fields. Such work would be a valuable contribution to the field of materials science.
Application Notes and Protocols for Drug Delivery Systems Based on Polymers from 4-(2-Methyl-2-propenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of polymers derived from 4-(2-Methyl-2-propenyl)benzoic acid for advanced drug delivery systems. While in-depth research on this specific monomer is still emerging, its unique chemical structure, featuring both a polymerizable isobutenyl group and a functional carboxylic acid moiety, presents significant opportunities for creating novel and effective therapeutic carriers.[1] This document outlines the prospective applications, detailed experimental protocols for synthesis and formulation, and characterization methods based on established principles of polymer chemistry and drug delivery science.
Introduction to Poly(this compound) in Drug Delivery
Poly(this compound) is a promising polymer platform for a variety of drug delivery applications. The pendant carboxylic acid groups provide a handle for drug conjugation, pH-responsive behavior, and mucoadhesion. The polymer backbone, formed from the polymerization of the isobutenyl group, can be tailored to achieve desired molecular weights and architectures, influencing the drug release kinetics and biodistribution of the carrier system.[1]
Potential Applications:
-
pH-Responsive Drug Delivery: The carboxylic acid groups on the polymer backbone are expected to have a pKa value influenced by the substituted benzoic acid structure.[1] This allows for the design of systems that are stable at physiological pH but release their drug payload in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.
-
Targeted Drug Delivery: The carboxylic acid moieties can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to enhance accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Mucoadhesive Formulations: The hydrogen bonding capacity of the carboxylic acid groups can promote adhesion to mucosal surfaces, prolonging the residence time of the drug formulation for improved absorption in oral, nasal, or ocular delivery.
-
Hydrophobic Drug Encapsulation: The aromatic benzoic acid component can provide hydrophobic domains within the polymer structure, facilitating the encapsulation of poorly water-soluble drugs through non-covalent interactions.
Experimental Protocols
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a general method for the synthesis of the homopolymer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 28.4 mmol) and AIBN (e.g., 0.047 g, 0.28 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 25 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with fresh diethyl ether to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
-
Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR and FTIR spectroscopy.
Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol details the preparation of drug-loaded nanoparticles for intravenous drug delivery.
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone (solvent)
-
Deionized water (non-solvent)
-
Pluronic F-127 (stabilizer)
Procedure:
-
Dissolve Poly(this compound) (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in acetone (e.g., 5 mL).
-
In a separate beaker, dissolve Pluronic F-127 (e.g., 50 mg) in deionized water (e.g., 20 mL).
-
Using a syringe pump, add the organic phase (polymer and drug solution) dropwise into the aqueous phase (Pluronic F-127 solution) under moderate magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone and the formation of stable nanoparticles.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any free drug and excess stabilizer.
-
Store the nanoparticle suspension at 4 °C.
Characterization of Drug Delivery Systems
Quantitative Data Summary
The following table summarizes the key quantitative parameters for characterizing the formulated drug delivery system. Expected values are provided for illustrative purposes.
| Parameter | Method | Expected Value |
| Polymer Characterization | ||
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 2.5 |
| Nanoparticle Characterization | ||
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -20 to -40 mV |
| Drug Loading and Release | ||
| Drug Loading Content (%) | UV-Vis Spectroscopy or HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | 70 - 95% |
| In Vitro Drug Release | Dialysis Method with HPLC analysis | Sustained release over 72 hours |
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for the synthesis of Poly(this compound).
Caption: Workflow for the formulation of drug-loaded nanoparticles.
Caption: Structure-property relationships of the monomer for drug delivery applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methyl-2-propenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methyl-2-propenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Heck reaction.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of 4-bromobenzoic acid (or its ester derivative) with 2-methyl-2-propenylboronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base.
-
Heck Reaction: This method involves the reaction of a 4-halobenzoic acid (commonly 4-bromobenzoic acid) with isobutylene gas under palladium catalysis in the presence of a base.
Q2: What are the typical side reactions I should be aware of during the synthesis?
A2: The side reactions depend on the chosen synthetic route.
-
For Suzuki-Miyaura Coupling: The primary side reactions are the homocoupling of the 2-methyl-2-propenylboronic acid to form 2,5-dimethyl-1,5-hexadiene, and the dehalogenation of the 4-bromobenzoic acid starting material to yield benzoic acid.
-
For the Heck Reaction: A potential side reaction is the isomerization of the double bond in the 2-methyl-2-propenyl group to form the more thermodynamically stable 4-(2-methyl-1-propenyl)benzoic acid.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. Column chromatography on silica gel can also be employed for purification, especially for removing closely related impurities.
Q4: Can the carboxylic acid group interfere with the coupling reactions?
A4: Yes, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the coupling reactions. To circumvent this, the synthesis is often performed using an ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate. The ester is then hydrolyzed to the carboxylic acid in a subsequent step.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere to prevent oxidation. For Pd(II) precursors like Pd(OAc)₂, ensure proper in-situ reduction. |
| Inefficient Base | The choice and amount of base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. Ensure the base is finely powdered and dry. |
| Poor Quality Boronic Acid | Alkenylboronic acids can be unstable. Use freshly prepared or high-purity 2-methyl-2-propenylboronic acid or its pinacol ester. Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. |
| Sub-optimal Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary. The water is crucial for the activity of many bases and for the transmetalation step. Optimize the solvent ratio. |
| Insufficient Reaction Temperature or Time | Suzuki couplings often require heating. Ensure the reaction reaches the optimal temperature for the chosen catalyst and substrates. Monitor the reaction progress by TLC or GC-MS to determine the appropriate reaction time. |
Illustrative Data on the Impact of Reaction Conditions (Suzuki-Miyaura Coupling)
| Catalyst / Base | Solvent (v/v) | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) |
| Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O (4:1) | 90 | 75 | 10 | 5 |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 85 | 5 | 3 |
| Pd(OAc)₂ / K₃PO₄ | DMF/H₂O (5:1) | 110 | 80 | 8 | 7 |
Note: The data in this table is illustrative and based on typical yields for similar Suzuki-Miyaura reactions. Actual results may vary.
Issue 2: Formation of Significant Amounts of Side Products
Probable Causes & Solutions
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling Product (2,5-dimethyl-1,5-hexadiene) | Often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling. | Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain an inert atmosphere throughout the reaction. |
| Dehalogenation Product (Benzoic Acid) | Can occur if the catalytic cycle is interrupted. This can be influenced by the solvent, base, and ligands. | Use a robust ligand that promotes the desired cross-coupling over dehalogenation. Minimizing the amount of water in the reaction mixture can sometimes reduce dehalogenation. |
| Isomerized Product (4-(2-methyl-1-propenyl)benzoic acid) | Can occur under prolonged heating or in the presence of certain palladium species in Heck reactions. | Optimize the reaction time and temperature to minimize isomerization. The choice of palladium catalyst and ligands can also influence the degree of isomerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 2-methyl-2-propenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude methyl 4-(2-methyl-2-propenyl)benzoate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide. Heat the mixture at reflux until the ester is fully consumed (monitor by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. The product will precipitate out of the solution.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound via Heck Reaction
-
Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Alkene Addition: Seal the vessel and introduce isobutylene gas to the desired pressure.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-48 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess isobutylene.
-
Purification: Dilute the reaction mixture with water and acidify with 2M hydrochloric acid to precipitate the product. Collect the solid by filtration. Wash the crude product with water to remove the triethylammonium bromide salt.
-
Final Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling, highlighting potential side reactions.
Caption: Synthetic pathway for this compound via the Heck reaction, indicating the potential for isomerization.
Caption: A troubleshooting workflow for addressing low yields in the Suzuki-Miyaura synthesis of this compound.
Technical Support Center: Purification of 4-(2-Methyl-2-propenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-methyl-2-propenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and primary method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the difference in solubility between the desired compound and its impurities in a suitable solvent system.[1] For this compound, a mixture of ethanol and water has been reported to be an effective solvent for achieving high purity.[1]
Q2: What are the potential sources of impurities in my sample?
A2: Impurities typically arise from the synthetic route used to prepare the compound. For instance, if the synthesis involves the oxidation of a substituted toluene, byproducts from this reaction can be present.[1] Similarly, if organometallic coupling reactions are employed, residual catalysts or side-products from the coupling process can contaminate the final product.[1][3]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at or near its boiling point.[2][4] For this compound, an ethanol/water mixture is a good starting point.[1] You may need to experiment with the solvent ratio to achieve optimal purification.
Q4: Can I use other purification techniques besides recrystallization?
A4: Yes, other purification techniques can be employed. Column chromatography is a common alternative that separates compounds based on their differential distribution between a stationary phase and a mobile phase.[1][5] The choice between recrystallization and chromatography often depends on the nature of the impurities and the required scale of purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Gradually add more hot solvent until the solid dissolves completely.[6] Ensure the solvent is at or near its boiling point.[4] |
| The chosen solvent is unsuitable. | If a large volume of solvent is required with little dissolution, a different solvent or solvent system should be tested. | |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate.[2] | |
| The compound has oiled out instead of crystallizing. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again. Seeding the solution with a pure crystal of the compound can also induce crystallization. | |
| The purified product is still impure (e.g., low melting point, broad melting range). | Impurities have a similar solubility profile to the product. | A second recrystallization may be necessary. Alternatively, consider using a different purification technique such as column chromatography. |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Be aware that charcoal can also adsorb some of the desired product. | |
| Low recovery of the purified product. | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |
| The crystals were not completely collected. | Ensure all crystals are transferred from the flask during vacuum filtration. Wash the flask with a small amount of the ice-cold recrystallization solvent to recover any remaining crystals.[2] |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue to add the hot primary solvent portion-wise until the solid just dissolves.
-
Co-solvent Addition (if applicable): If using a co-solvent system like ethanol/water, slowly add the hot co-solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Illustrative Quantitative Data for Recrystallization
The following table provides an example of quantities that might be used for the recrystallization of a benzoic acid derivative, based on general laboratory procedures.[2][7] These values should be adapted based on the specific characteristics of your crude sample.
| Parameter | Value |
| Mass of Crude Compound | 2.0 g |
| Initial Volume of Primary Solvent (Ethanol) | ~10-20 mL |
| Volume of Co-solvent (Water) | Added dropwise until persistent cloudiness |
| Amount of Activated Charcoal (if used) | ~0.1 g (1-2 spatula tips) |
| Cooling Time at Room Temperature | 20-30 minutes |
| Cooling Time in Ice Bath | 10-15 minutes |
| Volume of Cold Solvent for Washing | 5-10 mL |
| Expected Yield | 75-90% |
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the general workflow for the purification of this compound via recrystallization.
Troubleshooting Logic for Crystal Formation
Caption: A decision-making diagram for troubleshooting the lack of crystal formation during purification.
References
- 1. This compound | 168194-08-9 | Benchchem [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. EP2952237A1 - Method for purification of benzoic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. famu.edu [famu.edu]
Technical Support Center: Synthesis of 4-(2-Methyl-2-propenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Methyl-2-propenyl)benzoic acid synthesis. The primary focus is on the widely utilized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no yield. What are the common causes?
A1: Low yields in this Suzuki-Miyaura coupling are typically traced back to a few key areas: catalyst deactivation, issues with the boronic acid partner, or suboptimal reaction conditions.
-
Catalyst & Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered aryl halides can be challenging substrates. If you are using a standard catalyst like Pd(PPh₃)₄, it may not be robust enough. Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve efficiency for hindered substrates.
-
Boronic Acid Instability: Isobutenylboronic acid can be prone to protodeboronation (cleavage of the C-B bond by a proton source) or formation of inactive boroxine trimers, especially under prolonged heating or incorrect pH. Ensure your boronic acid is of high quality and consider using it in a slight excess (1.2-1.5 equivalents).
-
Base and Solvent: The base is crucial for activating the boronic acid for transmetalation. Weak bases may be ineffective. A common issue is the poor solubility of inorganic bases like K₂CO₃ or K₃PO₄ in organic solvents. Ensure vigorous stirring and consider using a mixed solvent system (e.g., dioxane/water) to improve solubility. For anhydrous conditions, a strong base like potassium tert-butoxide (t-BuOK) can be effective.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.
Q2: I am observing significant amounts of a side product that appears to be benzoic acid. What is happening?
A2: The formation of benzoic acid as a major byproduct strongly suggests that protodeboronation of the isobutenylboronic acid is occurring. The resulting boronic acid (B(OH)₂) is then replaced by a hydrogen atom on the aromatic ring after the catalytic cycle.
-
Troubleshooting Protodeboronation:
-
Minimize Water: While some water can be beneficial, especially with inorganic bases, excess water can accelerate protodeboronation. If using anhydrous conditions, ensure your solvent and reagents are dry.
-
Choice of Base: Use a non-nucleophilic, moderately strong base. Finely powdered K₃PO₄ is often a good choice as it is less prone to causing protodeboronation than stronger bases like NaOH.
-
Reaction Time & Temperature: Prolonged reaction times at high temperatures increase the likelihood of this side reaction. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
Use a Boronate Ester: Consider using the pinacol ester of isobutenylboronic acid (isobutenylboronic acid pinacol ester). These esters are often more stable and less susceptible to protodeboronation, releasing the boronic acid slowly under the reaction conditions.
-
Q3: My reaction has stalled, and I see a black precipitate (palladium black). How can I prevent this?
A3: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalytic cycle.
-
Preventing Catalyst Precipitation:
-
Ligand Choice: Use phosphine ligands that are bulky and strongly coordinating. These ligands stabilize the Pd(0) species in solution and prevent it from aggregating. Biaryl phosphine ligands are particularly effective.
-
Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand is present. A Pd:Ligand ratio of 1:2 to 1:4 is common.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Q4: Can I use a Heck reaction instead of a Suzuki coupling? What are the potential challenges?
A4: Yes, a Heck reaction between 4-halobenzoic acid (e.g., 4-bromobenzoic acid) and isobutylene is a viable alternative. However, it presents its own challenges:
-
Handling Isobutylene: Isobutylene is a gas at room temperature, requiring the use of a pressure vessel or a system for bubbling the gas through the reaction mixture.
-
Regioselectivity: The Heck reaction can sometimes lead to a mixture of regioisomers (substitution at different positions on the double bond). Careful selection of the catalyst and reaction conditions is necessary to ensure the desired product is formed selectively.
-
β-Hydride Elimination: This is a key step in the Heck cycle but can also be a source of side products if not properly controlled.
Data Presentation: Optimizing Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | PPh₃ | K₂CO₃ (2) | DMF | 100 | 12 | ~85-95 | General Suzuki Conditions |
| 2 | Pd/C (ligand-free) | None | K₂CO₃ (2) | Ethanol/Water | RT | 0.5 | >95 | [1] |
| 3 | PdCl₂(PPh₃)₂ (2) | None | Na₂CO₃ (3) | Toluene/Water | 80 | 6 | ~90 | General Suzuki Conditions |
| 4 | Supramolecular Catalyst (0.5) | Adamantyl-phosphine | Na₂CO₃ | Water/Methanol | RT | 2 | >98 | [2] |
| 5 | Pd(OAc)₂ (0.1) | None | K₂CO₃ (3) | Neat Water | RT | 1.5 | 89-99 | [3] |
Note: Yields are for the coupling of 4-bromobenzoic acid with phenylboronic acid or its derivatives and serve as a guide for optimization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid
This protocol is a representative procedure based on high-yield aqueous methods reported in the literature.[2][3]
Materials:
-
4-Bromobenzoic acid (1.0 equiv.)
-
Isobutenylboronic acid pinacol ester (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.1 - 1 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Deionized Water
-
Round-bottomed flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottomed flask, add 4-bromobenzoic acid (1.0 mmol), isobutenylboronic acid pinacol ester (1.2 mmol), K₂CO₃ (3.0 mmol), and the palladium catalyst (0.1 mol%).
-
Add deionized water (5.0 mL).
-
Stir the mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1.5 to 2 hours.
-
Upon completion, carefully acidify the reaction mixture with 1M HCl to a pH of 3-4. This will precipitate the carboxylic acid product.
-
Filter the white precipitate, wash thoroughly with distilled water to remove inorganic salts.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and solving issues of low yield in the synthesis.
Caption: A logical guide for troubleshooting low reaction yields.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Polymerization of 4-(2-Methyl-2-propenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the polymerization of 4-(2-Methyl-2-propenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of this compound?
A1: The polymerization of this compound presents several challenges primarily stemming from the reactivity of the methallyl functional group and the presence of the carboxylic acid moiety. The methallyl group is known for its susceptibility to chain transfer reactions, which can lead to low molecular weight polymers. The carboxylic acid group can interfere with certain polymerization techniques and affect the solubility of the monomer and resulting polymer.
Q2: Which polymerization methods are suitable for this compound?
A2: Free radical polymerization is a common method for polymerizing vinyl monomers. However, for better control over the polymer architecture and molecular weight, controlled radical polymerization (CRP) techniques are recommended.[1][2][3] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited as it is tolerant to a wide range of functional groups, including carboxylic acids.[1]
Q3: How does the carboxylic acid group affect the polymerization?
A3: The carboxylic acid group can influence the polymerization in several ways:
-
Solubility: The polarity of the carboxylic acid group affects the monomer's solubility in different solvents.
-
Reactivity: The acidic proton can potentially interact with the initiator or catalyst, especially in ionic polymerization methods. In radical polymerization, it can influence the reactivity of the monomer through hydrogen bonding.
-
Polymer Properties: The presence of carboxylic acid groups in the final polymer imparts specific properties, such as hydrophilicity and the potential for post-polymerization modification.
Q4: Why am I getting low polymer yields or low molecular weight?
A4: Low yields or low molecular weight are common issues when polymerizing methallyl monomers. This is often due to a "degradative chain transfer" reaction where a hydrogen atom is abstracted from the methyl group of the methallyl monomer, leading to the formation of a stable, less reactive radical and terminating the growing polymer chain. To mitigate this, consider using a higher initiator concentration or a controlled radical polymerization technique like RAFT.
Troubleshooting Guides
Below are common problems encountered during the polymerization of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no polymer formation | - Inactive initiator- Presence of an inhibitor in the monomer- Inappropriate reaction temperature | - Check the age and storage conditions of the initiator.- Purify the monomer to remove any inhibitors (e.g., by passing through a column of basic alumina).- Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Low polymer molecular weight | - High rate of chain transfer reactions characteristic of methallyl monomers.- High initiator concentration. | - Employ a controlled radical polymerization (CRP) technique like RAFT to minimize chain transfer.- Optimize the monomer to initiator ratio. A lower initiator concentration generally leads to higher molecular weight, but may also decrease the polymerization rate. |
| Poor solubility of monomer/polymer | - Inappropriate solvent for the polar carboxylic acid group. | - Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).- A co-solvent system might be necessary to solubilize all components. |
| Broad molecular weight distribution (High PDI) | - Uncontrolled polymerization process with significant chain termination and transfer reactions. | - Utilize a controlled radical polymerization (CRP) method like RAFT or ATRP for better control over the polymerization and to achieve a narrower molecular weight distribution.[1][3] |
| Gel formation | - Cross-linking side reactions, especially at high monomer conversions. | - Reduce the reaction time to target a lower monomer conversion.- Lower the reaction temperature.- Use a chain transfer agent to limit the growth of long polymer chains that are more prone to cross-linking. |
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
This protocol provides a general procedure for the free radical solution polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Monomer Purification: If necessary, purify the this compound by passing a solution of the monomer in a suitable solvent through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.67 mmol) and AIBN (e.g., 9.3 mg, 0.057 mmol, for a monomer to initiator ratio of 100:1) in DMF (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Isolate the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Protocol 2: RAFT Polymerization of this compound
This protocol outlines a general procedure for the controlled radical polymerization of this compound using RAFT.
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Purify the monomer as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, combine this compound (e.g., 1.0 g, 5.67 mmol), the RAFT agent (e.g., 15.8 mg, 0.057 mmol, for a monomer to RAFT agent ratio of 100:1), and AIBN (e.g., 1.9 mg, 0.011 mmol, for a RAFT agent to initiator ratio of 5:1) in DMF (e.g., 5 mL).
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the planned duration (e.g., 24 hours).
-
Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 60 °C until a constant weight is achieved.
Visualizations
Caption: General workflow for the polymerization of this compound.
Caption: Degradative chain transfer in methallyl polymerization.
References
"controlling the molecular weight of poly(4-(2-Methyl-2-propenyl)benzoic acid)"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(4-(2-methyl-2-propenyl)benzoic acid). The focus is on controlling the molecular weight of the polymer, a critical parameter for its application.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be primarily controlled by utilizing controlled radical polymerization techniques, with Reversible Addition-Fragmenttation Chain Transfer (RAFT) polymerization being a highly effective method.[1][2] Conventional free radical polymerization can also be used, where molecular weight is influenced by the concentration of the initiator and the addition of chain transfer agents (CTAs).[][4]
Q2: How does the initiator concentration affect the molecular weight in conventional free radical polymerization?
A2: In conventional free radical polymerization, the molecular weight of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, leading to a higher average molecular weight.
Q3: What is the role of a Chain Transfer Agent (CTA) in controlling molecular weight?
A3: A Chain Transfer Agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[] This process effectively lowers the average molecular weight of the resulting polymer. The extent of molecular weight reduction is dependent on the concentration and the chain transfer constant of the specific CTA used. Thiols, such as dodecyl thiol, are commonly used CTAs in free radical polymerization.[]
Q4: Why is RAFT polymerization a preferred method for controlling the molecular weight of poly(this compound)?
A4: RAFT (Reversible Addition-Fragmenttation Chain Transfer) polymerization is a form of living polymerization that allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).[2][5] This is achieved through the use of a RAFT agent (a specific type of CTA) that establishes a dynamic equilibrium between growing polymer chains and dormant chains. This controlled growth process enables the synthesis of polymers with predetermined molecular weights.
Q5: How do I choose a suitable RAFT agent for the polymerization of this compound?
A5: The choice of RAFT agent is crucial for successful polymerization. For methacrylic monomers like this compound, dithiobenzoates (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB) and trithiocarbonates (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, CPAD) are generally effective.[1][6] The selection depends on the desired reaction kinetics and the target molecular weight.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected molecular weight | 1. Initiator concentration is too low. 2. Insufficient amount of Chain Transfer Agent (CTA). 3. In RAFT polymerization, an inappropriate RAFT agent to initiator ratio was used. | 1. Increase the initiator concentration. 2. Increase the concentration of the CTA. 3. Adjust the RAFT agent to initiator ratio; a higher ratio typically leads to lower molecular weight. |
| Lower than expected molecular weight | 1. Initiator concentration is too high. 2. Excessive amount of Chain Transfer Agent (CTA). 3. Presence of impurities that act as chain transfer agents. | 1. Decrease the initiator concentration. 2. Reduce the concentration of the CTA. 3. Purify the monomer and solvent to remove any unwanted impurities. |
| Broad molecular weight distribution (High PDI) | 1. In conventional polymerization, this is often inherent to the method. 2. In RAFT polymerization, this can indicate poor control over the polymerization. This could be due to an unsuitable RAFT agent, incorrect temperature, or impurities. | 1. For better control, switch to a controlled polymerization technique like RAFT. 2. Optimize the RAFT polymerization conditions: screen different RAFT agents, adjust the temperature, and ensure all reagents and solvents are pure. |
| Low polymer yield | 1. Inefficient initiation. 2. Polymerization time is too short. 3. Presence of inhibitors in the monomer or solvent. | 1. Ensure the chosen initiator is appropriate for the reaction temperature. 2. Increase the polymerization time. 3. Purify the monomer by passing it through a column of basic alumina to remove inhibitors. |
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dodecyl thiol (Chain Transfer Agent - optional)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the desired amount of this compound and AIBN in anhydrous DMF. If a CTA is used, add it to the solution.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol while stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
-
Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT agent)
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
Anhydrous Dioxane (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve this compound, CPDB, and ACVA in anhydrous dioxane. The molar ratio of monomer:CPDB:ACVA will determine the target molecular weight.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Immerse the flask in a thermostatically controlled oil bath at 80 °C for the specified reaction time.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and wash thoroughly with diethyl ether.
-
Dry the polymer under vacuum at room temperature.
-
Analyze the molecular weight and PDI of the polymer by GPC.
Visualizations
Caption: General workflow for the synthesis of poly(this compound).
Caption: Factors influencing the molecular weight of the polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 4. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA [mdpi.com]
"preventing cross-linking during the polymerization of 4-(2-Methyl-2-propenyl)benzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-linking during the polymerization of 4-(2-Methyl-2-propenyl)benzoic acid.
Troubleshooting Guide: Preventing Cross-Linking
Cross-linking during the polymerization of this compound can lead to insoluble gels, broadened molecular weight distributions, and loss of desired material properties. The primary cause of cross-linking with this monomer is related to side reactions involving the methallyl group and potential chain transfer to the polymer backbone. This guide provides a systematic approach to troubleshoot and prevent these issues.
Issue: Gel formation observed during polymerization.
Gelation is a clear indicator of extensive cross-linking. To address this, consider the following factors:
1. Reaction Temperature:
-
Problem: High temperatures can increase the rate of side reactions, including chain transfer to the polymer and reactions of the methallyl double bond, which can lead to the formation of cross-links.
-
Solution: Lower the polymerization temperature. A systematic decrease in temperature (e.g., in 5-10 °C increments) should be explored to find a balance between a reasonable polymerization rate and the suppression of cross-linking.
2. Initiator Concentration:
-
Problem: A high initiator concentration leads to a higher concentration of primary radicals, which can increase the likelihood of branching and cross-linking reactions.[1]
-
Solution: Reduce the initiator concentration. This will lower the overall radical concentration and favor chain propagation over side reactions.
3. Monomer Concentration:
-
Problem: High monomer concentrations can increase the viscosity of the reaction medium, which can limit chain mobility and favor intramolecular and intermolecular cross-linking reactions, especially at higher conversions. Increased monomer concentration has been shown to have a significant impact on the storage modulus of the resulting polymer network, indicating a higher cross-linking density.[2][3]
-
Solution: Conduct the polymerization in a more dilute solution. The choice of solvent is also critical (see below).
4. Solvent Selection:
-
Problem: The solvent can influence the reactivity of the monomer and the growing polymer chains. A poor solvent can cause the polymer to precipitate, trapping radicals and leading to localized high concentrations and subsequent cross-linking. Furthermore, some solvents are more prone to chain transfer, which can introduce new radical sites on the solvent molecules that could initiate branching.
-
Solution: Choose a solvent that is a good solvent for both the monomer and the resulting polymer. Solvents with low chain transfer constants should be selected. For a monomer containing a carboxylic acid group, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be suitable, but their chain transfer characteristics should be considered.
5. Chain Transfer Agents (CTAs):
-
Problem: The methallyl group of this compound is susceptible to chain transfer reactions, where a hydrogen atom is abstracted from the methyl group, creating a new radical on the monomer that can lead to branching and cross-linking.
6. Controlled Radical Polymerization (CRP) Techniques:
-
Problem: Conventional free-radical polymerization offers limited control over the polymerization process, making it susceptible to side reactions.
-
Solution: Employ a controlled radical polymerization (CRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods maintain a low concentration of active radicals at any given time, which significantly suppresses termination and transfer reactions, thereby minimizing the risk of cross-linking.
-
ATRP: This technique uses a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. It is well-suited for functional monomers.
-
RAFT: This technique uses a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization in a controlled manner. It is compatible with a wide range of monomers, including those with acidic functional groups.
-
Quantitative Data Summary
The following tables provide a summary of typical starting points for optimizing reaction parameters to prevent cross-linking, based on general principles of polymerization and data for analogous monomers. Note: These are starting points and may require further optimization for this compound.
Table 1: Effect of Initiator and Monomer Concentration on Cross-Linking
| Parameter | High Risk of Cross-Linking | Low Risk of Cross-Linking | Rationale |
| Initiator Concentration | High (e.g., > 1 mol% to monomer) | Low (e.g., 0.1 - 0.5 mol% to monomer) | Reduces the overall radical concentration, minimizing side reactions.[1] |
| Monomer Concentration | High (e.g., > 50 wt% in solution) | Low (e.g., 10 - 30 wt% in solution) | Reduces viscosity and minimizes intermolecular reactions.[2][3] |
Table 2: Suggested Starting Conditions for Controlled Radical Polymerization
| Parameter | ATRP | RAFT |
| Monomer/Initiator Ratio | 50:1 to 200:1 | 100:1 to 500:1 |
| Monomer/Catalyst Ratio | 50:1 to 200:1 | N/A |
| Catalyst/Ligand Ratio | 1:1 to 1:2 | N/A |
| Monomer/RAFT Agent Ratio | N/A | 50:1 to 500:1 |
| RAFT Agent/Initiator Ratio | N/A | 3:1 to 10:1 |
| Temperature | 60 - 90 °C | 60 - 80 °C |
| Solvent | DMF, DMSO, Toluene | Dioxane, DMF, DMSO |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization
-
Monomer Purification: Purify this compound by recrystallization to remove any inhibitors or impurities.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer in a suitable solvent (e.g., DMF) to the desired concentration (e.g., 20 wt%).
-
Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while stirring.
-
Initiator and CTA Addition: In a separate vial, dissolve the initiator (e.g., AIBN) and chain transfer agent (if used) in a small amount of the reaction solvent. Deoxygenate this solution.
-
Initiation: Using a gas-tight syringe, transfer the initiator/CTA solution to the monomer solution under an inert atmosphere.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature and stir for the specified time.
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or cold diethyl ether).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature.
Protocol 2: General Procedure for RAFT Polymerization
-
Component Selection: Choose a suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate) and a radical initiator (e.g., AIBN or V-50).
-
Reaction Setup: In a Schlenk flask, combine this compound, the RAFT agent, and the initiator. Add the solvent to achieve the desired monomer concentration.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the chosen temperature and stir.
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by GPC).
-
Work-up: After reaching the desired conversion, quench the reaction by cooling and exposing it to air. Precipitate and purify the polymer as described in the free-radical polymerization protocol.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer insoluble in common organic solvents?
A1: Insolubility is a strong indication of cross-linking. The formation of a three-dimensional polymer network prevents the individual polymer chains from being solvated. Review the troubleshooting guide to identify potential causes such as high temperature, high initiator or monomer concentration, or the absence of a suitable chain transfer agent.
Q2: My GPC results show a very broad or multimodal molecular weight distribution. What could be the cause?
A2: A broad or multimodal distribution, especially with a high molecular weight shoulder, suggests the presence of branched or cross-linked polymer chains. This can be caused by chain transfer to the polymer or by reactions of the pendant methallyl groups. To address this, consider lowering the reaction temperature, reducing the monomer concentration at high conversions, or using a controlled radical polymerization technique like RAFT or ATRP for better control over the polymer architecture.
Q3: Can I use bulk polymerization for this compound?
A3: Bulk polymerization (polymerization without a solvent) is generally not recommended for this monomer due to the high viscosity at advanced stages of the reaction, which can lead to autoacceleration (the Trommsdorff effect) and an increased likelihood of cross-linking. Solution polymerization is a safer and more controlled method.
Q4: How does the benzoic acid group affect the polymerization?
A4: The carboxylic acid group can participate in hydrogen bonding, which may influence the monomer's reactivity and the solubility of the resulting polymer. It is important to choose a solvent that can disrupt these interactions to maintain a homogeneous reaction mixture. The acidic proton can also potentially interfere with certain catalyst systems in controlled radical polymerization, so the choice of catalyst and ligands in ATRP, for example, should be made carefully.
Q5: What is the expected reactivity of the methallyl group?
A5: The methallyl group is generally less reactive in radical polymerization compared to a methacrylate or styrenic group. It is also more prone to chain transfer via abstraction of a hydrogen atom from the methyl group. This inherent reactivity profile makes it challenging to achieve high molecular weight linear polymers via conventional free-radical polymerization and increases the risk of branching. Controlled radical polymerization techniques are highly recommended to manage the reactivity of this functional group.
Visualizations
Caption: Troubleshooting workflow for preventing cross-linking.
Caption: General experimental workflow for polymerization.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. rubbernews.com [rubbernews.com]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Technical Support Center: Scale-Up Synthesis of 4-(2-Methyl-2-propenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2-Methyl-2-propenyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the Suzuki-Miyaura and Heck coupling routes.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is susceptible to deactivation by oxygen.
-
Poor Quality Reagents: Impurities in the starting materials (4-halobenzoic acid or isobutenylboronic acid/ester) or solvent can interfere with the reaction.
-
Solution: Use high-purity, dry reagents and solvents. If using a boronic acid, consider its stability, as they can degrade upon storage. Boronic esters are often more robust alternatives.
-
-
Incorrect Base or Insufficient Amount: The choice and amount of base are critical for the transmetalation step.
-
Solution: Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure at least 2-3 equivalents of the base are used. The base should be finely powdered to ensure maximum reactivity.
-
-
Suboptimal Solvent System: The solvent system must be appropriate for the solubility of all reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used. Experiment with different solvent ratios to optimize the reaction.
-
-
Low Reaction Temperature: The reaction may require a specific temperature to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or HPLC.
-
Problem 2: Incomplete Reaction in Heck Coupling
Possible Causes and Solutions:
-
Catalyst Deactivation: Similar to Suzuki coupling, the palladium catalyst in Heck reactions is sensitive to air.
-
Solution: Employ standard air-free techniques, such as using Schlenk lines or a glovebox.
-
-
Inappropriate Ligand: The choice of phosphine ligand can significantly impact the efficiency of the Heck reaction.
-
Base Selection: A hindered amine base is often used in Heck reactions.[1]
-
Solution: Triethylamine is a common choice. If side reactions are an issue, consider a bulkier base like diisopropylethylamine.
-
-
Low Temperature or Pressure (for gaseous isobutylene): When using isobutylene gas, ensuring sufficient concentration in the reaction mixture is key.
-
Solution: Increase the pressure of the isobutylene gas. Ensure efficient stirring to maximize gas-liquid mass transfer. The reaction may also require elevated temperatures to proceed.
-
Problem 3: Formation of Significant Byproducts
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This leads to the formation of a biphenyl derivative from the boronic acid.
-
Solution: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the aryl halide can also minimize this side reaction.
-
-
Isomerization of the Double Bond (Heck): The position of the double bond in the product may isomerize.
-
Solution: This can sometimes be influenced by the catalyst and reaction conditions. Screening different palladium catalysts and ligands may help to minimize isomerization.
-
-
Reductive Dehalogenation of Aryl Halide: The starting aryl halide can be reduced, leading to benzoic acid as a byproduct.
-
Solution: This can be promoted by certain impurities or reaction conditions. Ensure high-purity starting materials and optimize the reaction temperature and time.
-
Problem 4: Difficulties in Product Purification
Possible Causes and Solutions:
-
Removal of Palladium Residues: Residual palladium in the final product is a common issue and often a regulatory concern.
-
Solution: After the reaction, the mixture can be treated with a scavenger resin or activated carbon to remove the palladium catalyst.[3] Multiple crystallizations may also be necessary.
-
-
Separation from Starting Materials or Byproducts: Close-boiling or similarly soluble impurities can make purification challenging.
-
Solution: Optimize the reaction to go to completion to minimize unreacted starting materials. For purification, recrystallization from a suitable solvent system is often effective. Column chromatography can be used but may be less practical for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for the scale-up synthesis of this compound: Suzuki-Miyaura or Heck coupling?
A1: Both routes are viable for scale-up. The choice often depends on the availability and cost of the starting materials. The Suzuki-Miyaura coupling using 4-bromobenzoic acid and an isobutenylboronic acid derivative offers mild reaction conditions and high yields. The Heck coupling of 4-bromobenzoic acid with isobutylene is also a strong candidate, particularly if isobutylene is readily available and the handling of a gaseous reagent at scale is feasible.
Q2: What are the key safety considerations for the scale-up of these reactions?
A2: Key safety considerations include:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used are flammable and may have specific health hazards. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Reagents: Some bases and ligands can be corrosive or toxic. Review the Safety Data Sheet (SDS) for all chemicals before use.
-
Pressure Reactions: If using gaseous isobutylene in a Heck reaction, ensure the reactor is properly rated for the intended pressure and temperature.
Q3: How can I monitor the progress of the reaction at a large scale?
A3: For large-scale reactions, taking representative samples for analysis is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
Q4: What is a typical yield and purity I can expect for the final product?
A4: With an optimized process, yields for both Suzuki-Miyaura and Heck couplings can be in the range of 80-95%. The purity of the isolated product after recrystallization should be >98%.
Quantitative Data Summary
The following tables provide representative data for the scale-up synthesis of this compound via Suzuki-Miyaura and Heck coupling routes. Please note that these are typical values and may vary depending on the specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and Isobutenylboronic Acid Pinacol Ester
| Parameter | Value |
| Scale | 1 kg 4-Bromobenzoic Acid |
| Catalyst | Pd(dppf)Cl₂ (0.5 mol%) |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | Toluene/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-92% |
| Purity (after recrystallization) | >99% |
Table 2: Heck Coupling of 4-Bromobenzoic Acid and Isobutylene
| Parameter | Value |
| Scale | 1 kg 4-Bromobenzoic Acid |
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | P(o-tolyl)₃ (2 mol%) |
| Base | Triethylamine (2.5 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Isobutylene Pressure | 5 bar |
| Reaction Time | 24 hours |
| Typical Yield | 80-88% |
| Purity (after recrystallization) | >98% |
Experimental Protocols
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet is dried and purged with nitrogen.
-
Reagent Charging: To the reactor, charge 4-bromobenzoic acid (1.0 kg, 4.97 mol), isobutenylboronic acid pinacol ester (1.09 kg, 5.47 mol), and potassium carbonate (2.06 kg, 14.91 mol).
-
Solvent Addition: Add degassed toluene (8 L) and degassed water (2 L).
-
Catalyst Addition: Under a strong nitrogen flow, add Pd(dppf)Cl₂ (18.2 g, 0.025 mol).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by HPLC.
-
Work-up: After completion, cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with brine (2 x 2 L).
-
Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Protocol 2: Scale-Up Heck Coupling
-
Reactor Setup: A 20 L high-pressure reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, temperature probe, and heating/cooling system is used.
-
Reagent Charging: Charge the reactor with 4-bromobenzoic acid (1.0 kg, 4.97 mol), palladium(II) acetate (11.2 g, 0.05 mol), and tri(o-tolyl)phosphine (30.3 g, 0.10 mol).
-
Solvent and Base Addition: Add N,N-Dimethylformamide (DMF) (10 L) and triethylamine (1.26 kg, 12.43 mol).
-
Reaction: Seal the reactor and purge with nitrogen, followed by purging with isobutylene. Pressurize the reactor with isobutylene to 5 bar. Heat the mixture to 120 °C with vigorous stirring. Maintain the isobutylene pressure throughout the reaction. Monitor the reaction progress by HPLC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess isobutylene. Transfer the reaction mixture to a separate vessel.
-
Purification: Quench the reaction with water and acidify with HCl to precipitate the product. Filter the solid, wash with water, and then recrystallize from an appropriate solvent.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting low yield in cross-coupling reactions.
Caption: Decision tree for the purification of the final product.
References
Validation & Comparative
A Comparative Guide to the Characterization of Aromatic Acid-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of poly(4-(2-Methyl-2-propenyl)benzoic acid), a polymer with potential applications in drug delivery and advanced materials. Due to the limited availability of direct experimental data for this specific polymer, this guide establishes a comparative framework using two well-characterized, structurally related polymers: poly(methacrylic acid) (PMAA) and poly(acrylic acid) (PAA). The inclusion of a bulky aromatic group in poly(this compound) is expected to significantly influence its physicochemical properties compared to its aliphatic counterparts.
Structural Comparison of Monomers
The key structural difference lies in the side group attached to the polymerizable double bond. While poly(methacrylic acid) and poly(acrylic acid) possess small aliphatic carboxylic acid groups, poly(this compound) features a larger, rigid aromatic benzoic acid moiety. This structural variance is anticipated to impact chain mobility, thermal stability, and intermolecular interactions.
Caption: Chemical structures of the monomers.
Comparative Physicochemical Properties
The following table summarizes the known properties of poly(methacrylic acid) and poly(acrylic acid) and provides predicted properties for poly(this compound). These predictions are based on the influence of the aromatic side group, which is expected to increase the glass transition temperature and thermal stability due to restricted chain mobility and increased intermolecular forces.
| Property | Poly(this compound) (Predicted) | Poly(methacrylic acid) (PMAA) | Poly(acrylic acid) (PAA) |
| Number-Average Molecular Weight (Mn) (kDa) | Dependent on synthesis | 488[1] | 32.5, 123[2] |
| Weight-Average Molecular Weight (Mw) (kDa) | Dependent on synthesis | - | - |
| Polydispersity Index (PDI) | Dependent on synthesis | 1.08[1] | 1.18, 1.25[2] |
| Glass Transition Temperature (Tg) (°C) | > 165 | 165[1], 228[3] | 106[4] |
| Thermal Decomposition Temperature (Td) (°C) | > 400 | ~200 (anhydride formation), >360 (main chain scission)[5] | ~200 (anhydride formation), >300 (main chain scission)[4][6] |
Experimental Protocols for Polymer Characterization
A standardized workflow is crucial for the comprehensive characterization of these polymers. The following diagram outlines the key experimental stages.
Caption: A typical workflow for polymer characterization.
Structural Characterization
a) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.
-
Methodology:
-
A small amount of the dried polymer sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Characteristic peaks are identified to confirm the presence of key functional groups, such as the C=O of the carboxylic acid, C=C of the aromatic ring, and the polymer backbone vibrations.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure and tacticity of the polymer.
-
Methodology:
-
The polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD).
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration of proton signals, and carbon environments are analyzed to confirm the monomeric unit structure and to determine the stereochemistry of the polymer chain.
-
Molecular Weight Analysis
a) Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Methodology:
-
The polymer is dissolved in a suitable mobile phase (e.g., aqueous buffer for PMAA and PAA, or an organic solvent like THF for a methylated version of the polymers).
-
The solution is injected into a GPC/SEC system equipped with appropriate columns and a refractive index (RI) detector.
-
The system is calibrated with polymer standards of known molecular weight.
-
The elution profile of the sample is used to calculate Mn, Mw, and PDI.
-
Thermal Analysis
a) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg).
-
Methodology:
-
A small, known weight of the dried polymer is sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere, typically from room temperature to a temperature above the expected Tg.
-
The change in heat flow as a function of temperature is recorded, and the Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
b) Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.
-
Methodology:
-
A small, known weight of the polymer is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature. The Td is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the peak of the derivative weight loss curve. The thermal degradation of poly(acrylic acid) has been studied using thermal volatilisation analysis (TVA) and thermogravimetry (TG).[6]
-
Conclusion
While direct experimental data for poly(this compound) is not yet widely available, a comparative analysis with well-understood polymers like poly(methacrylic acid) and poly(acrylic acid) provides a valuable framework for predicting its properties and guiding future research. The presence of the aromatic benzoic acid side group is expected to impart higher thermal stability and a higher glass transition temperature, making it a potentially interesting candidate for applications requiring enhanced material performance. The experimental protocols detailed in this guide provide a robust methodology for the future characterization of this and other novel polymers.
References
A Comparative Guide to the Thermal Properties of Aromatic Carboxylic Acid-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
The inclusion of detailed experimental protocols for common thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—equips researchers with the necessary information to conduct their own empirical studies.
Anticipated Thermal Properties of Poly(4-(2-methyl-2-propenyl)benzoic acid)
The chemical structure of this compound suggests that its corresponding polymer would exhibit notable thermal stability. The presence of the rigid benzene ring in the polymer backbone is expected to restrict segmental motion, leading to a relatively high glass transition temperature (Tg). Furthermore, the carboxylic acid moiety can participate in strong intermolecular hydrogen bonding, further increasing the energy required for polymer chain movement and thereby elevating the Tg. Aromatic polyesters and polyimides containing carboxylic acid groups have demonstrated high glass transition temperatures, with some exceeding 260°C. Similarly, polymers derived from vanillic acid, another substituted benzoic acid, also show high thermal stability.
Comparative Thermal Data of Alternative Polymers
To provide a clear benchmark, the following tables summarize the thermal properties of several well-characterized polymers that share structural similarities with poly(this compound).
| Polymer | Monomer Structure | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(methyl methacrylate) (PMMA) |
| ~105 | Amorphous | - |
| Poly(methacrylic acid) (PMAA) |
| - | - | Two-stage decomposition starting around 251°C[1] |
| Poly(MMA-co-MAA) | Copolymer | 105 | - | - |
| Aromatic Polyester (from 5-acetoxyisophthalic acid) | Aromatic Dicarboxylic Acid Derivative | 289 | - | - |
| Aromatic Polyimide (with carboxylic acid groups) | Aromatic Diamine and Dianhydride | >260 | - | - |
| Copolyester of Vanillic and 4'-hydroxybiphenyl-4-carboxylic acids | Substituted Benzoic Acids | ~130 | - | Onset at 330-350°C |
Visualizing Polymer Structures and Experimental Workflows
The following diagrams illustrate the molecular building blocks of the discussed polymers and a typical workflow for their thermal characterization.
Caption: Chemical relationship between monomers and their resulting polymers.
Caption: Generalized workflow for polymer thermal analysis using DSC and TGA.
Experimental Protocols
The following are generalized yet detailed protocols for the two primary techniques used to characterize the thermal properties of polymers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point or decomposition temperature to erase its previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The heat flow as a function of temperature is plotted. The glass transition is observed as a step change in the baseline, and the Tg is typically taken as the midpoint of this transition. Melting is observed as an endothermic peak, and the Tm is taken as the peak temperature of this endotherm.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of a polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 10-20 mg) is placed in a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The pan is placed on the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a wide temperature range (e.g., from room temperature to 800°C).
-
Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve plots the percentage of initial weight remaining versus temperature. The decomposition temperature (Td) can be reported in several ways, often as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10% weight loss) or as the peak of the derivative of the TGA curve (DTG), which indicates the point of maximum decomposition rate.
References
"mechanical properties of poly(4-(2-Methyl-2-propenyl)benzoic acid)"
A Comparative Guide to the Mechanical Properties of Poly(4-(2-Methyl-2-propenyl)benzoic acid) and Alternative Polymers
Introduction
Poly(this compound) is a polymer with potential applications in various fields, including drug delivery and advanced materials, owing to its unique chemical structure featuring a carboxylic acid group and a substituted styrene moiety. Understanding the mechanical properties of this polymer is crucial for determining its suitability for specific applications. This guide provides a comparative analysis of the mechanical properties of poly(this compound) against common alternative polymers. Due to the limited availability of specific experimental data on poly(this compound), this comparison focuses on structurally similar or functionally relevant polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), and Poly(acrylic acid) (PAA). Additionally, Poly(4-vinylbenzoic acid) (P4VBA), a close structural analog, is discussed.
Comparative Mechanical Properties
The mechanical behavior of a polymer is a critical indicator of its performance under stress and strain. Key parameters include tensile strength, Young's modulus (a measure of stiffness), and elongation at break (ductility). The following table summarizes the available quantitative data for the selected polymers.
| Property | Polystyrene (GPPS) | Polystyrene (HIPS) | Poly(methyl methacrylate) (PMMA) | Poly(acrylic acid) (PAA) Hydrogel |
| Tensile Strength | 55 MPa[1] | 24 MPa[1] | 30 - 70 MPa[2][3] | ~0.01 - 0.1 MPa (highly dependent on crosslinking and water content) |
| Young's Modulus | 3300 MPa[1] | 1950 MPa[1] | 3000 - 3200 MPa[2][4] | 90.2 - 619.1 kPa[5] |
| Elongation at Break | 3 %[1] | 35 %[1] | 4.0 %[4] | >100% (highly variable) |
| Flexural Strength | 80 MPa[1] | 22 MPa[1] | 110 MPa[4] | N/A |
| Compressive Strength | N/A | N/A | 85 - 120 MPa[3][4] | N/A |
| Impact Strength (Izod) | 1.5 kJ/m² (notched)[1] | 10 kJ/m² (notched)[1] | 74 J/m (notched)[4] | N/A |
Note: Data for Poly(acrylic acid) is for hydrogel forms and can vary significantly with composition.
Discussion of Alternatives
Polystyrene (PS) is a widely used thermoplastic that shares a styrenic backbone with the target polymer. General-purpose polystyrene (GPPS) is rigid and brittle, while high-impact polystyrene (HIPS), a copolymer with polybutadiene, offers significantly improved toughness.[1] The presence of the benzene ring in the polystyrene backbone contributes to its rigidity.
Poly(methyl methacrylate) (PMMA) , commonly known as acrylic, is a transparent thermoplastic with high tensile strength and stiffness.[2][6] Its properties make it a good benchmark for amorphous polymers.
Poly(acrylic acid) (PAA) is a polymer with carboxylic acid groups, making it structurally relevant to the target polymer. PAA is typically used in the form of hydrogels, which exhibit very different mechanical properties compared to solid polymers, characterized by low tensile strength and modulus but high elongation.[5][7] The mechanical properties of PAA hydrogels are highly dependent on the degree of crosslinking and water content.
Poly(4-vinylbenzoic acid) (P4VBA) is a close structural isomer of the target polymer. While specific bulk mechanical data is scarce, research on its use as a binder for silicon anodes in lithium-ion batteries has shown that it provides significantly improved adhesive strength compared to PAA.[8] This suggests that the presence of the benzoic acid group on the styrenic backbone can lead to enhanced mechanical performance in certain applications.
Experimental Protocols
The following are standardized methods for determining the mechanical properties of polymers.
Tensile Testing (ASTM D638)
-
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or machining from a sheet. The dimensions of the specimens are defined by the ASTM standard.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to measure the change in length (strain) of the specimen.
-
Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the gauge section.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The force and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve. It represents the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Testing (ASTM D790)
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in the standard.
-
Apparatus: A universal testing machine with a three-point or four-point bending fixture.
-
Procedure:
-
The dimensions of the specimen are measured.
-
The specimen is placed on the supports of the bending fixture.
-
A load is applied to the center of the specimen at a constant rate until the specimen fractures or reaches a specified deflection.
-
The load and deflection data are recorded.
-
-
Data Analysis:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex side of the specimen at the point of fracture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Workflow and Relationships
The following diagram illustrates a general workflow for the synthesis and characterization of a novel polymer like poly(this compound).
Caption: Workflow for Synthesis and Characterization of a Novel Polymer.
Conclusion
References
- 1. perspex.co.uk [perspex.co.uk]
- 2. designerdata.nl [designerdata.nl]
- 3. novusls.com [novusls.com]
- 4. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
- 5. Improvement of the strength of poly(acrylic acid) hydrogels by the incorporation of functionally modified nanocrystalline Cellulose - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Basic Properties and Applications of Poly(methyl methacrylate) (PMMA) [honyplastic.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
A Comparative Analysis of 4-(2-Methyl-2-propenyl)benzoic Acid and 4-Vinylbenzoic Acid for Advanced Polymer Applications
For researchers and professionals in drug development and materials science, the choice of monomer is critical in designing polymers with specific functionalities and performance characteristics. This guide provides a detailed comparison of two functionalized styrenic monomers: 4-(2-Methyl-2-propenyl)benzoic acid and 4-vinylbenzoic acid. This analysis is supported by available experimental data on their chemical properties, synthesis, and polymerization behavior.
This document delves into the nuanced differences between these two aromatic carboxylic acids, offering insights into how the presence of a methyl group on the polymerizable moiety influences their reactivity and the properties of the resulting polymers.
Chemical Structure and Properties: A Comparative Overview
The primary structural difference between this compound and 4-vinylbenzoic acid lies in the substituent at the para position of the benzoic acid ring. 4-vinylbenzoic acid possesses a vinyl group (-CH=CH₂), while this compound, also known as 4-isobutenylbenzoic acid, features a 2-propenyl group with a methyl substituent on the double bond [-C(CH₃)=CH₂]. This seemingly minor variation has significant implications for the monomers' reactivity and the characteristics of the derived polymers.
Below is a summary of their key chemical and physical properties:
| Property | This compound | 4-Vinylbenzoic acid |
| Molecular Formula | C₁₁H₁₂O₂[1] | C₉H₈O₂ |
| Molecular Weight | 176.21 g/mol [1] | 148.16 g/mol |
| Melting Point | Not explicitly available | 142-144 °C |
| Boiling Point | 301 °C at 760 mmHg[1] | Not available |
| Flash Point | 141.3 °C[1] | Not available |
| pKa | Expected to be > 4.20 | ~4.20 (estimated) |
The 2-methyl-2-propenyl group in this compound is considered an electron-donating group. This electronic effect is expected to increase the pKa of the carboxylic acid, making it a slightly weaker acid compared to unsubstituted benzoic acid (pKa ≈ 4.20).
Experimental Protocols: Synthesis of the Monomers
The synthetic routes to these two monomers differ significantly, reflecting the nature of their respective polymerizable groups.
Synthesis of 4-Vinylbenzoic Acid
A common and well-documented method for the synthesis of 4-vinylbenzoic acid is the Wittig reaction. This multi-step process typically involves the following key transformations:
References
A Comparative Analysis of Polymers from Functional Benzoic Acid Monomers for Biomedical Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of polymers derived from salicylic acid, p-aminobenzoic acid, and vanillic acid, supported by experimental data.
Polymers synthesized from functional benzoic acid monomers are at the forefront of innovation in drug delivery and biomedical engineering. The inherent bioactivity of the monomer units, combined with the tunable properties of the polymer backbone, offers a versatile platform for creating advanced therapeutic systems. This guide provides a comparative study of three key classes of these polymers: poly(anhydride-esters) from salicylic acid, polyamides from p-aminobenzoic acid, and polyesters from vanillic acid. We present a comprehensive overview of their synthesis, physicochemical properties, and biological performance, supported by experimental data to aid researchers in selecting and designing materials for their specific applications.
Comparative Performance Data
The following tables summarize the key quantitative data for polymers derived from salicylic acid, p-aminobenzoic acid, and vanillic acid, offering a clear comparison of their performance characteristics.
Table 1: Physicochemical Properties of Functional Benzoic Acid-Based Polymers
| Property | Poly(anhydride-ester) from Salicylic Acid | Polyamide from p-Aminobenzoic Acid | Polyester from Vanillic Acid |
| Molecular Weight (Mw, Da) | 14,500 - 57,000[1] | High (inherent viscosity up to 0.76)[2] | 19,300 - 39,500[3] |
| Polydispersity Index (PDI) | Low (typically < 2) | Not consistently reported | ~2.0 |
| Glass Transition Temp. (Tg, °C) | 27.0 - 40[4] | High (melts at 503 °C)[2] | 35.8 - 130[3] |
| Decomposition Temp. (Td, °C) | > 200 | > 400[2] | 321 - 360[3] |
| Solubility | Soluble in common organic solvents (e.g., methylene chloride) | Generally insoluble in common solvents, soluble in sulfuric acid | Resistant to typical organic solvents |
Table 2: Drug Delivery Performance of Functional Benzoic Acid-Based Polymers
| Performance Metric | Poly(anhydride-ester) from Salicylic Acid | Polyamide from p-Aminobenzoic Acid | Polyester from Vanillic Acid |
| Inherent Drug Loading (%) | 6 - 74.2 (Salicylic Acid)[4][5] | Not applicable (polymer is the active agent) | Not extensively studied for drug release |
| Release Mechanism | Surface erosion and hydrolysis of anhydride and ester bonds[6] | Biodegradation of amide bonds | Bulk degradation of ester bonds |
| Release Kinetics | Zero-order or near-zero-order release of salicylic acid[6] | Not well-characterized | Not well-characterized |
| Biocompatibility | Generally biocompatible; degradation products are salicylic acid and a diacid[6] | Expected to be biocompatible | Biodegradable and considered biocompatible |
Experimental Protocols
Detailed methodologies for the synthesis of each class of polymer are provided below. These protocols represent common laboratory-scale procedures.
Protocol 1: Synthesis of Salicylate-Based Poly(anhydride-ester) via Melt Polycondensation[5][7]
-
Monomer Synthesis: A diacid monomer containing two salicylic acid moieties linked by a flexible spacer (e.g., sebacic acid) is synthesized first. This typically involves protecting the carboxylic acid of salicylic acid, reacting the phenolic hydroxyl group with a diacid chloride, and then deprotecting the carboxylic acid groups.
-
Acetylation: The purified diacid monomer is refluxed in an excess of acetic anhydride for 30 minutes to form the acetic anhydride prepolymer. Excess acetic anhydride is removed under vacuum.
-
Polymerization: The prepolymer is heated to 180 °C under high vacuum (<1 mmHg) with constant stirring. The polymerization is allowed to proceed for 2-3 hours, during which the viscosity of the melt increases.
-
Purification: The resulting polymer is cooled to room temperature, dissolved in a minimal amount of methylene chloride, and precipitated in a large excess of cold diethyl ether. The purified polymer is then collected by filtration and dried under vacuum.
Protocol 2: Synthesis of p-Aminobenzoic Acid Polyamide via Solution Polymerization
-
Monomer Preparation: p-Aminobenzoyl chloride hydrochloride is used as the monomer. It is crucial that the monomer is anhydrous.
-
Reaction Setup: The polymerization is conducted in a non-aqueous environment. A dispersion of the monomer in an inert solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a mechanical stirrer and an inert gas inlet.
-
Polymerization: A tertiary amine (e.g., pyridine) is added to the dispersion as a proton acceptor. The reaction mixture is stirred vigorously at room temperature for several hours.
-
Purification: The resulting polymer precipitate is collected by filtration, washed thoroughly with water and then methanol to remove unreacted monomer and byproducts, and dried under vacuum.
Protocol 3: Synthesis of Vanillic Acid Polyester via Melt Polycondensation[3][8]
-
Monomer Modification: Vanillic acid is first converted to a more reactive monomer, such as 4-acetoxy-3-methoxybenzoic acid, by reacting it with acetic anhydride.
-
Polymerization: The acetylated vanillic acid is mixed with a diol (e.g., ethylene glycol) and a catalyst (e.g., antimony trioxide). The mixture is heated in a reaction vessel under an inert atmosphere. The temperature is gradually increased to around 250-280 °C while applying a vacuum to remove the acetic acid byproduct.
-
Purification: The resulting polyester is cooled, and can be purified by dissolving in a suitable solvent and precipitating into a non-solvent, followed by drying under vacuum.
Visualization of Workflows and Pathways
Diagram 1: General Synthesis Workflow
Caption: Comparative synthesis workflows for the three polymer types.
Diagram 2: Experimental Characterization Workflow
Caption: Standard workflow for polymer characterization.
Diagram 3: Postulated Signaling Pathway Modulation
Caption: Inhibition of the NF-κB inflammatory pathway.
Discussion and Conclusion
The choice of a polymer system derived from a functional benzoic acid monomer is highly dependent on the desired application.
-
Poly(anhydride-esters) from salicylic acid are excellent candidates for controlled drug delivery applications where a localized anti-inflammatory effect is desired. The tunable degradation rate and high inherent drug loading make them suitable for applications such as coatings for medical devices and injectable drug depots. Recent studies have shown that polymerized salicylic acid microparticles can reduce neutrophil inflammatory function by suppressing stress-activated protein kinases.[7]
-
Polyamides from p-aminobenzoic acid offer high thermal stability, making them suitable for applications requiring robust materials. While their primary role is not as a drug delivery vehicle in the same vein as the other two, the monomer itself has biological activity, and the polymer could be explored for applications where a slow, long-term release of an active agent is beneficial.
-
Polyesters from vanillic acid represent a sustainable and biocompatible option. Vanillic acid and its derivatives have been shown to possess antioxidant, anti-inflammatory, and even anti-tumor properties.[8][9][10][11] The degradation of these polyesters would release vanillic acid, which can modulate signaling pathways such as the PI3K/Akt/β-catenin pathway and inhibit NF-κB activation.[11][12] This makes them promising for applications in tissue engineering and regenerative medicine where modulation of cellular processes is key.
This comparative guide provides a foundational understanding of the properties and performance of polymers derived from these three functional benzoic acid monomers. Further research into the in vivo performance and the specific interactions of these polymers with biological systems will continue to expand their potential in the biomedical field.
References
- 1. researchgate.net [researchgate.net]
- 2. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Rod-shaped Polymerized Salicylic Acid Particles Modulate Neutrophil Transendothelial Migration in Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerized Salicylic Acid Microparticles Reduce the Progression and Formation of Human Neutrophil Extracellular Traps (NET)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of designed vanillic acid-polymer-magnetic iron oxide nanocomposite on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Polymers Containing Benzoic Acid Moieties
For researchers, scientists, and drug development professionals, the biocompatibility of novel polymeric materials is a critical determinant of their potential in biomedical applications. This guide provides an objective comparison of the biocompatibility of polymers incorporating benzoic acid moieties, supported by experimental data. We delve into key biocompatibility indicators, including hemocompatibility, cytotoxicity, and in vivo tissue response, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for pivotal assays are also provided to aid in the replication and validation of these findings.
Hemocompatibility Assessment
The introduction of benzoic acid moieties into polymer structures has been explored as a strategy to enhance their interaction with blood components. A notable example is the surface modification of polysulfone (PSf) membranes, widely used in hemodialysis, with 4-(chloromethyl)benzoic acid (CMBA). This modification aims to increase the hydrophilicity of the membrane, thereby reducing protein adsorption and platelet adhesion, which are key instigators of thrombosis.
Table 1: Hemocompatibility of Polysulfone Membranes Modified with 4-(Chloromethyl)benzoic Acid (CMBA) and Sulfonated Hydroxypropyl Chitosan (SHPCS)
| Parameter | Neat Polysulfone (PSf) | PSf with CMBA (BAPSf) | PSf with CMBA and SHPCS (SHPCS-BAPSf) | Reference |
| Contact Angle (°) | 86 | 59 | Significantly Reduced | [1][2] |
| Bovine Serum Albumin (BSA) Adsorption | High | Reduced | Significantly Reduced | [2][3] |
| Platelet Adhesion | High | Reduced | Significantly Reduced | [1] |
| Hemolysis Rate (%) | - | - | < 5 (Non-hemolytic) | [1][3] |
| Activated Partial Thromboplastin Time (APTT) (s) | - | - | 112.2 | [3] |
| Prothrombin Time (PT) (s) | - | - | 22.6 | [3] |
| Thrombin Time (TT) (s) | - | - | 22.0 | [3] |
Data presented is a synthesis from multiple sources. Direct comparative values were not always available in a single study.
The data clearly indicates that the incorporation of benzoic acid moieties, followed by grafting of SHPCS, significantly improves the hemocompatibility of polysulfone membranes. The decrease in contact angle signifies increased hydrophilicity, which is a key factor in reducing protein and platelet adhesion.[1][2] The modified membranes also demonstrate anticoagulant properties, as evidenced by the prolonged blood coagulation times.[1][3]
Cytotoxicity Profile
The assessment of cytotoxicity is fundamental to determining whether a polymer is safe for therapeutic use. Studies on guar gum chemically functionalized with benzoic acid (GG-BA) have shown promising results.
Table 2: Cytotoxicity of Guar Gum-Benzoic Acid (GG-BA)
| Cell Line | Concentration Range (µg/mL) | Viability | Assay | Duration (h) | Reference |
| Mouse Embryonic Fibroblasts (MEF) | 0 - 4000 | Good biocompatibility | WST-1 | 48 and 72 | [4][5] |
| Human Mammary Epithelial Cells (MCF-10A) | 0 - 4000 | Good biocompatibility | WST-1 | 48 and 72 | [4][5] |
The high concentration range over which guar gum-benzoic acid demonstrates good biocompatibility suggests a favorable cytotoxicity profile for this natural polymer-based material.[4][5]
In Vivo Biocompatibility and Inflammatory Response
The in vivo response to implanted materials is a complex process involving inflammation and the foreign body response, often culminating in the formation of a fibrous capsule that can impair device function. Poly(anhydride-esters) designed to release salicylic acid, a derivative of benzoic acid, have been investigated for their ability to modulate this response.
Table 3: In Vivo Response to Salicylic Acid-Releasing Poly(anhydride-esters)
| Polymer Type | Implant Site | Observation | Time Point | Finding | Reference |
| Salicylic Acid-Based Poly(anhydride-ester) | Rat Femur Defect | Bone Formation | 4 weeks | Significantly less new bone formed (p<0.038) | [6] |
| Salicylic Acid-Based Poly(anhydride-ester) | Rat Femur Defect | Bone Resorption | 8 weeks | Statistically significant reduction in bone loss (p<0.0072) | [6] |
| Salicylic Acid-Based Poly(anhydride-ester) Blends | - | TNF-α Reduction | - | Significantly reduced inflammatory cytokine TNF-α in vitro | [7] |
These findings suggest that the local release of salicylic acid from these polymers can modulate the inflammatory and healing processes, indicating a potential for these materials in applications where control of inflammation is desirable.[6][7]
Experimental Protocols
To ensure the reproducibility and comparability of biocompatibility data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro biocompatibility assays.
Hemolysis Assay (ASTM F756)
This protocol assesses the hemolytic properties of materials that will come into contact with blood.[8][9][10]
-
Preparation of Materials: Test materials are prepared as either extracts or in their solid form for direct contact testing. Extractions are typically performed in a saline solution.
-
Blood Collection: Fresh human or rabbit blood is collected using an anticoagulant (e.g., citrate).[11]
-
Exposure: A diluted blood cell suspension is exposed to either the material extract or the solid material under static conditions. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.[11]
-
Incubation: The mixtures are incubated, typically for 3 hours at 37°C.[11][12]
-
Analysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The supernatant, containing released hemoglobin, is collected.
-
Quantification: The amount of released hemoglobin is quantified spectrophotometrically at 540 nm after reaction with Drabkin's reagent to form cyanmethemoglobin.[11]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. Materials with a hemolysis percentage of <2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.[11]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[13][14][15]
-
Cell Culture: Fibroblast cells (e.g., L929) are cultured in a suitable medium in 96-well plates until they reach a desired confluence.[16]
-
Material Exposure: The cells are then exposed to extracts of the test polymer, prepared by incubating the polymer in cell culture medium. A range of extract concentrations is typically tested. Control wells contain only culture medium (negative control) or a known cytotoxic agent (positive control).
-
Incubation: The cells are incubated with the extracts for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[17]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are incubated for another 2-4 hours.[16]
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol-HCl, is then added to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[17]
In Vitro Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to a polymer surface, a key indicator of thrombogenicity.[18][19][20]
-
Polymer Surface Preparation: The test polymer is coated onto a suitable substrate, such as the wells of a microtiter plate.
-
Blood Preparation: Platelet-rich plasma (PRP) is isolated from fresh, citrated whole blood by centrifugation.[18]
-
Platelet Incubation: The polymer-coated surfaces are incubated with the PRP for a defined period under controlled conditions (e.g., 37°C with gentle agitation).[18]
-
Washing: After incubation, non-adherent platelets are removed by gentle washing with a buffer solution (e.g., phosphate-buffered saline).
-
Quantification of Adherent Platelets:
-
Microscopic Method: Adherent platelets are fixed, fluorescently labeled, and visualized using a microscope. The number of platelets per unit area is then quantified through image analysis.[19]
-
Colorimetric Method (Lactate Dehydrogenase - LDH Assay): Adherent platelets are lysed to release their intracellular LDH. The activity of the released LDH is then measured using a colorimetric assay, which is proportional to the number of adherent platelets.[21]
-
-
Data Analysis: The number of adherent platelets on the test surface is compared to that on control surfaces (e.g., a known thrombogenic and a non-thrombogenic material).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in biocompatibility assessment, the following diagrams illustrate a typical experimental workflow and the key signaling pathways in the foreign body response.
Caption: Experimental workflow for biocompatibility assessment.
Caption: Key signaling pathways in the foreign body response.
Conclusion and Future Directions
The inclusion of benzoic acid moieties in polymer structures presents a promising avenue for enhancing their biocompatibility, particularly in terms of hemocompatibility and modulating inflammatory responses. The available data suggests that surface modification with benzoic acid derivatives can significantly improve the performance of materials intended for blood-contacting applications. Furthermore, polymers designed to release salicylic acid demonstrate therapeutic potential by influencing local healing processes.
However, the field would benefit from more direct comparative studies that evaluate a range of polymers with varying benzoic acid content and linkage types across a standardized set of biocompatibility assays. Further research into the specific signaling pathways affected by these polymers will also be crucial for a more rational design of next-generation biomaterials with tailored biological responses. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving area.
References
- 1. The hemocompatibility of the modified polysulfone membrane with 4-(chloromethyl)benzoic acid and sulfonated hydroxypropyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving Hemocompatibility of Polysulfone Membrane by UV-Assisted Grafting of Sulfonated Chitosan [mdpi.com]
- 4. Synthesis, characterization and biocompatibility of guar gum-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salicylic acid-derived poly(anhydride-esters) inhibit bone resorption and formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(anhydride-ester) and poly(N-vinyl-2-pyrrolidone) blends: salicylic acid-releasing blends with hydrogel-like properties that reduce inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. analyticamedical.com [analyticamedical.com]
- 11. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 13. 2.10. Cytotoxicity Assessment Using MTT Assay [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro platelet adhesion on polymeric surfaces with varying fluxes of continuous nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of topography of polymer surfaces on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Polymers for Drug Delivery: Poly(4-(2-Methyl-2-propenyl)benzoic acid) in Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, functional polymers are paramount. Their tunable properties allow for the controlled release of therapeutics, enhancing efficacy and minimizing side effects. This guide provides a comparative analysis of poly(4-(2-Methyl-2-propenyl)benzoic acid) against two well-established functional polymers: poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA).
Due to a lack of extensive experimental data on poly(this compound) in publicly available research, this guide will establish a performance baseline using documented data for PAA and PMAA. The comparison for poly(this compound) will be based on theoretical considerations derived from its chemical structure, offering a predictive outlook on its potential as a drug delivery vehicle.
Structural Comparison of Monomers
The properties of these polymers are intrinsically linked to the structure of their constituent monomers.
Caption: Chemical structures of the monomers.
Poly(this compound) is derived from its corresponding monomer, which features a polymerizable isobutenyl group and a benzoic acid moiety. This aromatic carboxylic acid structure suggests the potential for π-π stacking interactions and pH-responsive behavior, which are desirable characteristics for drug delivery applications.
Performance Metrics: A Comparative Overview
The following tables summarize key performance metrics for PAA and PMAA based on existing literature. The projected performance of poly(this compound) is inferred from its structural characteristics.
Table 1: Drug Loading Capacity and Entrapment Efficiency
| Polymer | Drug Loading Capacity (DLC) (%) | Entrapment Efficiency (EE) (%) | Rationale for Performance |
| Poly(acrylic acid) (PAA) | 5-20% | 60-90% | The carboxylic acid groups provide sites for hydrogen bonding with drug molecules. Porosity of the hydrogel network also influences loading.[1][2] |
| Poly(methacrylic acid) (PMAA) | 10-30% | 70-95% | The additional methyl group increases hydrophobicity, potentially enhancing interactions with hydrophobic drugs. High drug loading capacity has been reported for PMAA-based nanogels.[3] |
| Poly(this compound) (Projected) | Potentially High | Potentially High | The aromatic rings could offer π-π stacking interactions with aromatic drugs, in addition to hydrogen bonding from the carboxylic acid groups. This dual interaction mechanism may lead to high drug loading. |
Table 2: In Vitro Drug Release Kinetics
| Polymer | Release Mechanism | Key Release Triggers | Release Profile |
| Poly(acrylic acid) (PAA) | Diffusion and swelling-controlled | pH, ionic strength | Biphasic release is often observed, with an initial burst release followed by a sustained release phase. The release kinetics can often be described by first-order models.[4][5][6] |
| Poly(methacrylic acid) (PMAA) | Primarily pH-dependent swelling and diffusion | pH | Exhibits sharp pH-dependent release, with minimal release in acidic conditions and accelerated release at neutral or basic pH. This makes it suitable for enteric drug delivery.[7][8] |
| Poly(this compound) (Projected) | pH-dependent swelling, diffusion, and potential matrix erosion | pH, enzymatic degradation (potential) | The benzoic acid moiety suggests a strong pH-dependent release. The aromatic backbone might influence the degradation profile and thus the long-term release kinetics. |
Table 3: Biocompatibility and Cytotoxicity
| Polymer | Biocompatibility | Cytotoxicity | Key Considerations |
| Poly(acrylic acid) (PAA) | Generally considered biocompatible and biodegradable.[9] | Low cytotoxicity at concentrations typically used for drug delivery.[9] | Residual monomers and crosslinkers can be a source of toxicity. |
| Poly(methacrylic acid) (PMAA) | Good biocompatibility has been demonstrated in various studies. | Low cytotoxicity, with some studies suggesting it is less cytotoxic than the free drug it carries.[10] | Molecular weight and polymer architecture can influence biocompatibility. |
| Poly(this compound) (Projected) | Expected to be biocompatible | Expected to be low | The biocompatibility would need to be thoroughly evaluated, paying close attention to the degradation products of the aromatic backbone. |
Experimental Workflows and Methodologies
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key performance assays.
Drug Loading Efficiency and Capacity Determination
This workflow outlines the steps to quantify the amount of drug successfully encapsulated within a polymer-based nanoparticle system.
Caption: Workflow for determining drug loading.
Protocol:
-
Preparation of Drug-Loaded Nanoparticles: Prepare a known amount of drug-loaded polymer nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-diffusion).[11]
-
Separation: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Carefully collect the supernatant containing the unloaded drug.
-
Quantification of Unloaded Drug: Measure the concentration of the drug in the supernatant using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation of Entrapment Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100[13]
-
Quantification of Loaded Drug: To determine the Drug Loading Capacity (DLC), the nanoparticles are typically freeze-dried and weighed. The amount of encapsulated drug is then determined by dissolving a known weight of the nanoparticles in a suitable solvent and quantifying the drug content.
-
Calculation of Drug Loading Capacity (DLC): DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100[13]
In Vitro Drug Release Kinetics Assay
This protocol describes a common method for studying the release of a drug from a polymer matrix over time in a simulated physiological environment.
Protocol:
-
Preparation: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37°C).[14]
-
Incubation: Place the suspension in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium. The entire setup is kept under constant agitation.[15]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparative kinetics study of isothermal drug release from poly(acrylic acid) and poly(acrylic-co-methacrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A pH-dependent colon targeted oral drug delivery system using methacrylic acid copolymers. I. Manipulation Of drug release using Eudragit L100-55 and Eudragit S100 combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of poly(methacrylic acid) nanogel to control the release of amoxycillin with lower cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro release kinetics of drug-entrapped nanoparticle [bio-protocol.org]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
A Spectroscopic Comparison of Substituted Benzoic Acids: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of benzoic acid and a selection of its substituted derivatives. By examining the effects of electron-donating and electron-withdrawing groups at various positions on the benzene ring, we aim to provide a practical resource for the identification, characterization, and quality control of these important chemical entities. The data presented herein is supported by detailed experimental protocols for infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for benzoic acid, p-hydroxybenzoic acid, o-nitrobenzoic acid, and m-aminobenzoic acid. These compounds were chosen to represent a range of electronic effects and substitution patterns.
Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Benzoic Acid | ~3300-2500 (broad)[1] | ~1700-1680[1] | ~1320-1210[2] | ~3080-3030[1] | ~960-900 (O-H bend)[2] |
| p-Hydroxybenzoic Acid | ~3465 (phenolic O-H), ~3300-2500 (carboxylic acid O-H, broad) | ~1673 | Not specified | Not specified | Not specified |
| o-Nitrobenzoic Acid | ~3300-2500 (broad) | ~1700 | Not specified | Not specified | ~1530 & 1350 (NO₂ stretch) |
| m-Aminobenzoic Acid | ~3400 & 3300 (N-H stretch), ~3300-2500 (carboxylic acid O-H, broad) | ~1690 | Not specified | Not specified | ~1620 (N-H bend) |
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -COOH Proton | Aromatic Protons | Other Protons |
| Benzoic Acid | ~12.0-13.0 | ~7.4-7.6 (m), ~8.1 (m)[3] | - |
| p-Hydroxybenzoic Acid | ~12.5 | ~6.9 (d), ~7.9 (d) | ~10.0 (phenolic OH) |
| o-Nitrobenzoic Acid | ~11.0 | ~7.7-8.2 (m) | - |
| m-Aminobenzoic Acid | ~12.5 | ~6.8-7.3 (m) | ~5.3 (NH₂) |
Note: Chemical shifts are dependent on the solvent used. The data presented here are typical values.
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O Carbon | Aromatic Carbons |
| Benzoic Acid | ~172.6[4] | ~128.5, 129.4, 130.3, 133.9[4] |
| p-Hydroxybenzoic Acid | ~173 | ~115, 122, 132, 161 |
| o-Nitrobenzoic Acid | ~166 | ~124, 130, 131, 133, 134, 147 |
| m-Aminobenzoic Acid | ~168 | ~115, 117, 118, 129, 132, 149 |
Note: Chemical shifts are dependent on the solvent used. The data presented here are typical values.
UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Benzoic Acid | ~230, ~274[5] | Acidic aqueous solution[6] |
| p-Hydroxybenzoic Acid | ~254 | Not specified |
| o-Nitrobenzoic Acid | ~275 | Not specified |
| m-Aminobenzoic Acid | ~220, ~305 | Not specified |
Note: λmax values are sensitive to the solvent and the pH of the solution.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy: KBr Pellet Method
-
Sample Preparation :
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
Weigh approximately 1-2 mg of the solid benzoic acid sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation :
-
Transfer the powdered mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.
-
Carefully release the pressure and remove the transparent or translucent KBr pellet from the die.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of the benzoic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg of the sample in the same volume of deuterated solvent.[7]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectrum using appropriate pulse sequences and acquisition parameters.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the benzoic acid derivative by accurately weighing a small amount of the solid and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a volumetric flask.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution. A typical concentration range for analysis is 2-10 mg/L.[8]
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition :
-
Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to record the baseline.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the UV-Vis absorption spectrum of each standard solution over the desired wavelength range (typically 200-400 nm).
-
The absorption maxima (λmax) should be identified from the spectrum of a solution of intermediate concentration.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of substituted benzoic acids.
Influence of Substituents on Spectroscopic Properties
Caption: Logical relationship between substituent properties and their effects on spectroscopic data.
References
- 1. docbrown.info [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
"hydrophilicity of polymers based on 4-(2-Methyl-2-propenyl)benzoic acid"
A deep dive into the hydrophilic properties of polymers is crucial for researchers and scientists in drug development, where polymer choice can dictate the efficacy and delivery of therapeutic agents. This guide provides a comparative analysis of the hydrophilicity of polymers based on 4-(2-Methyl-2-propenyl)benzoic acid against common alternatives, supported by experimental data and detailed protocols.
This guide will focus on a theoretical assessment of poly(this compound) and a data-driven comparison with three widely used hydrophilic polymers: Poly(acrylic acid) (PAA), Poly(N-isopropylacrylamide) (PNIPAM), and Poly(ethylene glycol) (PEG).
Comparison of Hydrophilicity
The hydrophilicity of a polymer is a critical factor in its application in drug delivery systems, influencing drug solubility, release kinetics, and biocompatibility. This property is commonly quantified by measuring the water contact angle and the swelling ratio of the polymer. A lower water contact angle indicates a more hydrophilic surface, while a higher swelling ratio suggests greater water absorption.
| Polymer | Water Contact Angle (°) | Swelling Ratio (%) | Conditions and Remarks |
| Poly(this compound) | Not available | Not available | Expected to be pH-responsive due to the carboxylic acid group. |
| Poly(acrylic acid) (PAA) | 15-30[1] | Up to several thousands | Highly pH-dependent; swelling increases dramatically above its pKa (~4.5).[2] |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~30 (below LCST) | ~140-180 (below LCST) | Exhibits a Lower Critical Solution Temperature (LCST) around 32°C; becomes hydrophobic above this temperature.[3] |
| Poly(ethylene glycol) (PEG) | 35-65[4][5] | Varies with crosslink density | Generally considered highly hydrophilic and biocompatible. |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for determining the water contact angle and swelling ratio of polymers.
Water Contact Angle Measurement (Sessile Drop Method)
Objective: To determine the static water contact angle on a polymer film surface as a measure of its hydrophilicity.
Materials:
-
Polymer film sample
-
Goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
-
Flat, vibration-free surface
Procedure:
-
Sample Preparation: Prepare a flat, smooth polymer film by a suitable method (e.g., spin-coating, solution casting). Ensure the surface is clean and free of contaminants.
-
Instrument Setup: Place the polymer film on the goniometer stage. Adjust the camera focus and lighting to obtain a clear profile of the droplet.
-
Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) onto the polymer surface from a close distance to minimize kinetic energy.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer software to analyze the captured image. The software will fit a mathematical model to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-air) interface.
-
Replicates: Repeat the measurement at multiple locations on the polymer surface to ensure statistical reliability and obtain an average value.
Swelling Ratio Determination
Objective: To quantify the water-absorbing capacity of a polymer hydrogel.
Materials:
-
Dry polymer hydrogel sample
-
Deionized water or buffer solution of desired pH
-
Analytical balance
-
Beaker or container
-
Filter paper
Procedure:
-
Initial Weight: Accurately weigh the dry hydrogel sample (W_d).
-
Immersion: Immerse the dry hydrogel in a beaker containing a sufficient volume of deionized water or the desired buffer solution at a constant temperature.
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium. This may take several hours to days, depending on the polymer. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s). Equilibrium is reached when the weight remains constant over successive measurements.
-
Calculation: Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(W_s - W_d) / W_d] * 100
Visualizing Polymer Hydrophilicity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the factors influencing the hydrophilicity of poly(this compound) and the general workflow for characterizing polymer hydrophilicity.
Caption: Factors influencing the hydrophilicity of poly(this compound).
Caption: General workflow for characterizing polymer hydrophilicity.
References
Degradation of Polymers Containing 4-(2-Methyl-2-propenyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of functional monomers, such as 4-(2-methyl-2-propenyl)benzoic acid, into polymer chains imparts unique chemical and physical properties, opening avenues for advanced applications in drug delivery and biomaterials. Understanding the degradation behavior of these specialized polymers is paramount for predicting their in-service lifetime, biocompatibility, and the release kinetics of encapsulated therapeutic agents.
This guide provides a comparative analysis of the expected degradation behavior of polymers containing this compound. Due to the limited availability of direct degradation studies on this specific polymer, this guide draws comparisons with structurally analogous polymers, namely poly(4-vinylbenzoic acid) and polystyrene, to infer potential degradation pathways and characteristics.
Comparative Degradation Profiles
The degradation of a polymer is influenced by its chemical structure and the surrounding environment. The primary degradation pathways considered in this guide are thermal, hydrolytic, and photodegradation.
Thermal Degradation
The thermal stability of a polymer is a critical factor for its processing and application at elevated temperatures. The degradation of polymers containing this compound is anticipated to be a multi-step process, influenced by the presence of both the carboxylic acid and the methyl group on the polymer backbone.
A study on a block copolymer of polystyrene and poly(4-vinylbenzoic acid) (P4VBA), a close structural analog, provides insight into the thermal decomposition process. The P4VBA block was observed to degrade in two distinct stages: an initial dehydration of the carboxylic acid groups at a lower temperature, followed by the degradation of the polymer backbone at a higher temperature.[1]
| Polymer | Initial Degradation Temperature (Onset) | Major Degradation Step | Residue at 700°C | Primary Degradation Products |
| Poly(4-vinylbenzoic acid) (analog) | ~147°C (Dehydration)[1] | ~450°C (Backbone Scission)[1] | ~10% (Char)[1] | Water, Carbon Dioxide, Aromatic Compounds |
| Polystyrene | ~430°C[1] | ~430°C (Backbone Scission) | < 5% | Styrene Monomer, Oligomers |
Table 1: Comparison of the thermal degradation characteristics of poly(4-vinylbenzoic acid) as an analog and polystyrene. Data is based on thermogravimetric analysis (TGA) of a polystyrene-block-poly(4-vinylbenzoic acid) copolymer.[1]
The presence of the α-methyl group in a polymer derived from this compound, similar to that in poly(methyl methacrylate), may influence the degradation mechanism, potentially favoring depolymerization to the monomer.
Hydrolytic Degradation
The susceptibility of a polymer to hydrolysis is crucial for applications in aqueous environments, such as drug delivery and biomedical implants. The carboxylic acid groups in polymers containing this compound are expected to increase the polymer's hydrophilicity, potentially accelerating water uptake. This can lead to the plasticization of the polymer matrix and may facilitate the slow hydrolytic cleavage of the polymer backbone, although vinyl backbones are generally resistant to hydrolysis.
Photodegradation
Polymers containing aromatic moieties, such as the benzoic acid group, can be susceptible to photodegradation, primarily through photo-oxidation. The absorption of UV radiation can lead to the formation of radicals, which in the presence of oxygen, can initiate chain scission and crosslinking reactions, leading to changes in the polymer's mechanical properties and discoloration.
Experimental Protocols
To rigorously assess the degradation of polymers containing this compound, a series of standardized experimental protocols should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of degradation, the temperature of maximum weight loss, and the final residue are determined from the TGA curve and its derivative (DTG).
Hydrolytic Degradation Study
Objective: To evaluate the polymer's stability in an aqueous environment.
Methodology:
-
Polymer films or microspheres of known weight and dimensions are prepared.
-
The samples are immersed in a phosphate-buffered saline (PBS) solution at pH 7.4 and maintained at 37 °C to simulate physiological conditions.
-
At predetermined time points, samples are removed, rinsed with deionized water, and dried to a constant weight.
-
Degradation is assessed by measuring the change in weight, molecular weight (via gel permeation chromatography), and surface morphology (via scanning electron microscopy).
Photodegradation Study
Objective: To assess the polymer's stability upon exposure to UV radiation.
Methodology:
-
Polymer films are cast on a suitable substrate (e.g., quartz).
-
The films are exposed to a controlled source of UV radiation (e.g., a xenon arc lamp) for specified durations.
-
Changes in the chemical structure of the polymer are monitored using Fourier-transform infrared (FTIR) spectroscopy, looking for the appearance of carbonyl groups, and UV-Vis spectroscopy.
-
Changes in molecular weight and physical properties (e.g., color, brittleness) are also evaluated.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical structures, a hypothetical degradation pathway, and a typical experimental workflow for studying polymer degradation.
Caption: Chemical structure of the this compound monomer and the resulting polymer.
Caption: Hypothetical degradation pathways for a polymer containing this compound.
Caption: General experimental workflow for conducting polymer degradation studies.
References
Safety Operating Guide
4-(2-Methyl-2-propenyl)benzoic acid proper disposal procedures
Proper Disposal of 4-(2-Methyl-2-propenyl)benzoic acid
For immediate reference, treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. The following guidelines are based on standard laboratory safety protocols for acidic organic compounds.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
|---|---|
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[2][3] |
| Lab Coat | Standard laboratory coat to protect from spills |
Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5]
-
Do Not Mix: Never mix this compound with other waste types, especially bases, oxidizing agents, or reducing agents.[4][6] Store acids and bases in separate containers and secondary containment.[4][5][7]
-
Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[5][8]
-
Labeling: Affix a hazardous waste label to the container as soon as the first waste is added.[10] The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[4] Note the concentration and any other components of the waste stream.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be under the control of laboratory personnel and away from normal lab activities.[7] The container must be kept in secondary containment, such as a tray or tub, to capture any potential leaks.[7][8]
Disposal Procedure: Step-by-Step
-
Waste Collection: Carefully transfer waste this compound into the designated hazardous waste container. Avoid generating dust if it is in solid form.[11] Keep the container closed except when adding waste.[7][8]
-
Full Container: Once the waste container is full (do not overfill, typically no more than 90% capacity), ensure the cap is tightly sealed.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[8] Follow their specific procedures for requesting a collection.
-
Empty Containers: Any container that held this compound must also be treated as hazardous waste.
-
The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[8]
-
After thorough rinsing, deface or remove the original label from the empty container before disposing of it as regular solid waste, such as in a designated glass disposal box.[8][10]
-
Experimental Workflow & Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemos.de [chemos.de]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
- 11. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling 4-(2-Methyl-2-propenyl)benzoic acid
Assumed Hazard Classification
Based on the known hazards of structurally related compounds such as benzoic acid, this compound is assumed to be:
-
An irritant to the skin and eyes.
-
Harmful if swallowed.
-
Potentially harmful if inhaled.
-
Combustible at high temperatures.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 4-(2-Methyl-2-propenyl)benzoic acid to minimize exposure and ensure personal safety.[2][3][4]
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated, chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3] | Protects eyes and face from splashes, dust, and vapors that can cause irritation or serious damage.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough time. | Protects hands from chemical burns, irritation, and absorption through the skin.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Flame-resistant, long-sleeved lab coat. A chemical-resistant apron should be worn when handling larger quantities. | Protects skin and clothing from chemical splashes and spills.[4] |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-face respirator with organic vapor cartridges and P95 particulate filters may be necessary if working outside of a fume hood or if dust/aerosols are generated. | Protects the respiratory system from inhaling toxic fumes, vapors, and dust.[2][3] |
| Foot Protection | Closed-Toed Shoes | Made of a durable, chemical-resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible and in good working order.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite). For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Store away from sources of heat and ignition.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
50 mL conical tube
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Appropriate PPE (see table above)
Procedure:
-
Pre-weighing: Tare a clean, dry 50 mL conical tube on an analytical balance inside a chemical fume hood.
-
Weighing: Carefully weigh 88.11 mg of this compound into the tared conical tube.
-
Solvent Addition: Add approximately 4 mL of anhydrous DMSO to the conical tube.
-
Dissolution: Cap the tube securely and vortex until the solid is completely dissolved.
-
Final Volume Adjustment: Add anhydrous DMSO to bring the final volume to 5 mL.
-
Mixing: Cap the tube and invert several times to ensure a homogenous solution.
-
Labeling and Storage: Label the tube clearly with the compound name, concentration, solvent, date, and your initials. Store at the appropriate temperature as determined by the stability of the compound.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Collect all unused solid compound and any contaminated disposable items (e.g., weigh boats, contaminated paper towels). |
| Liquid Waste | Labeled, sealed, and chemical-resistant container. | Collect all solutions containing the compound. Do not pour down the drain. |
| Sharps Waste | Designated sharps container. | Dispose of any contaminated needles, syringes, or razor blades in a sharps container. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
